Albocyclin
Description
BenchChem offers high-quality Albocyclin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Albocyclin including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWNDLILWPPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Purification of Albocyclin from Streptomyces
Foreword: The Enduring Legacy of Streptomyces in Drug Discovery
The genus Streptomyces represents a cornerstone of natural product discovery, responsible for producing over two-thirds of clinically relevant antibiotics.[1][2] These soil-dwelling, filamentous bacteria possess a complex secondary metabolism, a prolific source of structurally diverse and biologically active compounds.[2][3][4] Among this vast chemical repertoire is albocyclin, a 14-membered macrolactone antibiotic first identified in 1967.[5] Unlike many macrolides, albocyclin lacks a carbohydrate moiety and exhibits a unique structural framework.[5][6][7] Its potent activity against Gram-positive bacteria, including clinically challenging methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains (VRSA), underscores its potential as a valuable lead compound in the ongoing battle against antimicrobial resistance.[7][8]
This guide provides a comprehensive, technically-grounded framework for the isolation and purification of albocyclin. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale that inform each stage of the workflow. Our approach emphasizes self-validating protocols, ensuring reproducibility and scientific rigor from microbial culture to purified compound.
Part 1: The Source - Cultivation of Albocyclin-Producing Streptomyces
The successful isolation of any natural product begins with the robust cultivation of the producing organism. Albocyclin production has been identified in several Streptomyces species, including S. maizeus, S. brunneogriseus, S. roseocinereus, and S. sparsus.[5][8][9] The protocols outlined below are designed to optimize mycelial growth and maximize the yield of secondary metabolites.
Rationale for Media and Culture Conditions
The production of secondary metabolites like albocyclin by Streptomyces is intricately linked to the microorganism's life cycle and its response to environmental cues.[10][11] Production is typically initiated during the late exponential or stationary phase of growth, often triggered by nutrient limitation.[12] Therefore, the selection of media components and physical parameters is not merely for biomass accumulation but to strategically induce the biosynthetic pathways leading to albocyclin. Carbon and nitrogen sources, pH, and temperature are critical variables that must be empirically optimized for each specific strain.[3]
Experimental Protocol: Two-Stage Fermentation
A two-stage fermentation process is standard for ensuring a healthy, vigorous inoculum for the production phase.
Step 1: Seed Culture Preparation
-
Inoculation: Aseptically transfer a cryopreserved stock of an albocyclin-producing Streptomyces strain onto a Yeast Extract-Malt Extract (YEME) agar plate.[10]
-
Incubation: Incubate the plate at 28-30°C for 7-10 days, or until mature sporulation is observed.[10]
-
Seed Flask: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (see Table 1) with a loopful of spores or a small agar plug of mycelial growth.
-
Growth: Incubate the seed flask at 28°C on a rotary shaker at 180 rpm for 48-72 hours.[12][13] A dense, homogenous mycelial suspension indicates a successful seed culture.
Step 2: Production Culture
-
Inoculation: Transfer the seed culture to the production medium at a 5% (v/v) ratio (e.g., 25 mL of seed culture into 500 mL of production medium in a 2 L baffled flask).
-
Fermentation: Incubate the production culture at 28-32°C, with continuous shaking at 180 rpm for 8-10 days.[3][12]
-
Monitoring: Monitor the culture periodically for growth and secondary metabolite production. The pH of the medium may change over time, which can be an indicator of metabolic activity.
Data Presentation: Media and Fermentation Parameters
| Table 1: Recommended Culture Media Composition | |
| Component | Concentration (g/L) |
| Seed Medium (YEME Broth) | |
| Yeast Extract | 3.0 |
| Peptone | 5.0 |
| Malt Extract | 3.0 |
| Glucose | 10.0 |
| Production Medium (GS Medium Base) [13] | |
| Soluble Starch | 20.0 |
| Peptone | 10.0 |
| Yeast Extract | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| Adjust pH to 7.0-7.2 before autoclaving. |
| Table 2: Optimal Fermentation Parameters | |
| Parameter | Optimal Range |
| Temperature | 28 - 32°C[12] |
| pH | 6.5 - 7.5[3][14] |
| Incubation Period | 8 - 10 days[3] |
| Aeration (Shaker Speed) | 150 - 180 rpm |
| Inoculum Size | 5 - 20% (v/v)[12] |
Part 2: Extraction and Isolation Workflow
The goal of this phase is to efficiently separate albocyclin from the complex mixture of the fermentation broth, which includes the mycelial biomass, residual media components, and numerous other primary and secondary metabolites. Albocyclin is a moderately lipophilic macrolactone, a key physicochemical property that dictates the choice of extraction solvents.[15][16]
Visualization: Overall Isolation and Purification Workflow
Sources
- 1. microbiologyclass.net [microbiologyclass.net]
- 2. Streptomyces - Wikipedia [en.wikipedia.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of semi-synthetic albocycline analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. scispace.com [scispace.com]
- 13. Macrolides from Streptomyces sp. SN5452 and Their Antifungal Activity against Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP0257615A2 - Macrolide antibiotic, microbiologic method for its preparation and its use as a medicament - Google Patents [patents.google.com]
- 15. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation | PLOS One [journals.plos.org]
- 16. "Physicochemical Properties and Formulation Development of a Novel Comp" by Nan Wang, Feng Qi et al. [scholarsmine.mst.edu]
Albocyclin as a Next-Generation Antifungal Agent Against Phytopathogens: Mechanisms, Efficacy, and Application Protocols
Executive Summary
The global agricultural sector faces unprecedented challenges from fungal phytopathogens, such as Rhizoctonia solani and Fusarium oxysporum, which cause massive crop losses and threaten food security 1. The historical overreliance on synthetic chemical fungicides has catalyzed the emergence of resistant fungal strains and widespread environmental degradation 1. In the search for sustainable biological control agents, actinomycetes—particularly species within the genus Streptomyces—have emerged as prolific producers of bioactive secondary metabolites 1. Among these, Albocyclin , a macrolide isolated from Streptomyces sp. AR10, demonstrates potent, broad-spectrum antifungal properties [[1]](). This technical guide provides an in-depth analysis of Albocyclin's chemical profile, mechanism of action, and validated experimental protocols for its isolation and agricultural application.
Chemical Profile and Biosynthetic Origins
Albocyclin (C₁₈H₂₈O₄) is structurally classified as a 14-membered macrolactone [[2]]() [[3]](). Its IUPAC designation is (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one 4. The conformational stability of its multi-membered ring structure is fundamental to its biological activity 5. In nature, Albocyclin is biosynthesized by specific strains of Streptomyces, including the recently characterized Streptomyces sp. AR10, which was isolated from the microbially rich soil surrounding ant nests in Japan [[1]](). This ecological niche suggests an evolutionary role for Albocyclin in protecting symbiotic ecosystems from invasive fungal pathogens 1.
Mechanism of Action: Targeting Fungal Pathogenicity
Unlike traditional fungicides that broadly and indiscriminately inhibit cellular respiration, macrolides like Albocyclin exhibit a more targeted mechanism of action 5. Current research indicates a dual-action pathway:
-
Membrane Disruption : Albocyclin interacts with the fungal lipid bilayer, increasing membrane permeability. This leads to the leakage of essential intracellular ions, osmotic imbalance, and eventual mycelial growth arrest 6.
-
Virulence Factor Inhibition : Lactone derivatives are known to target and downregulate the expression of specific virulence traits, such as extracellular hydrolytic enzymes, thereby neutralizing the pathogen's ability to invade host plant tissues without necessarily inducing immediate cell death [[5]]() 7.
Figure 1: Proposed dual-action mechanism of Albocyclin against phytopathogenic fungi.
Antifungal Spectrum and Efficacy Data
Albocyclin exhibits targeted efficacy against a variety of destructive agricultural fungi. Quantitative dual-culture assays reveal significant growth suppression across multiple genera, making it a versatile candidate for broad-spectrum crop protection [[1]]().
| Phytopathogen | Primary Disease Caused | Susceptibility to Albocyclin | Primary Target Crops |
| Rhizoctonia solani | Damping-off | High (+++) | Cucumber, Rice, Tomato |
| Fusarium oxysporum | Vascular Wilt | High (+++) | Banana, Melon, Tomato |
| Cochliobolus echinochloa | Leaf Spot | High (+++) | Cereals, Grasses |
| Phytophthora infestans | Late Blight | Low / None (-) | Potato, Tomato |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies represent self-validating systems designed to isolate Albocyclin and quantify its antifungal efficacy.
Protocol A: Isolation and Chemical Validation of Albocyclin
Objective : Extract and verify the purity of Albocyclin from Streptomyces sp. AR10.
-
Fermentation : Cultivate Streptomyces sp. AR10 in a nutrient-rich liquid broth for 7-10 days at 28°C.
-
Causality: This specific incubation period corresponds to the late stationary phase of bacterial growth, a stage where nutrient depletion triggers the maximum yield of secondary defense metabolites [[1]]().
-
-
Solvent Extraction : Partition the cell-free supernatant with ethyl acetate.
-
Causality: Ethyl acetate is a moderately polar solvent ideal for extracting lactone derivatives while leaving highly polar proteins and salts in the aqueous phase.
-
-
Purification : Subject the crude extract to Thin Layer Chromatography (TLC) followed by High-Performance Liquid Chromatography (HPLC) to isolate the active fraction.
-
Self-Validation (Chemical Identification) : Analyze the purified fractions using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a molecular ion peak corresponding to C₁₈H₂₈O₄ (m/z ~308.2) confirms the structural identity of Albocyclin, validating the extraction protocol [[1]]() [[2]]().
Protocol B: In Vivo Infection Control Assay (Cucumis sativus)
Objective : Evaluate the protective efficacy of Albocyclin against Rhizoctonia solani damping-off in cucumber plants.
-
Seed Surface Sterilization : Soak Cucumis sativus seeds in 70% ethanol for 10 seconds, followed by 1% NaClO for 10 minutes. Rinse thoroughly three times with sterile distilled water.
-
Causality: Ethanol acts as a surfactant and initial sterilant, while NaClO deeply oxidizes resilient epiphytic microbes. The triple rinse is critical to prevent residual chlorine from inducing phytotoxicity, ensuring that any observed growth inhibition is solely due to the pathogen or the Albocyclin treatment 1.
-
-
Inoculation & Treatment : Plant the sterilized seeds in sterile soil inoculated with R. solani mycelial plugs. Concurrently, apply the purified Albocyclin solution to the test group.
-
Self-Validation (Controls) : Maintain a positive control (seeds + pathogen + commercial fungicide) and a negative control (seeds + pathogen + water). This validates that the experimental conditions are conducive to disease development and provides a benchmark for Albocyclin's efficacy.
-
Quantification : Calculate the disease incidence rate after 14 days by measuring the percentage of seedlings exhibiting damping-off symptoms 1.
Conclusion
Albocyclin represents a highly promising, biologically derived compound for the management of recalcitrant phytopathogens. Its unique macrolactone structure and dual-action mechanism offer a viable pathway to reduce agricultural dependence on synthetic chemicals, aligning with global sustainability goals while maintaining rigorous crop protection standards.
References
- Biological Control Potential of Streptomyces sp. AR10 Producing Albocycline Isolated from Soil around Ant Nest. Journal of Agricultural Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvVhXj4vjhnNVzEchkKfU5ca8zSJj9oUb6Mpxu9HbHnL_Al1NbrljDA7jcN07Az35AWr7x--CDBywVOHJxKZKnS76WMRCCyiqD7mDEVyLYWCX9E8Q7C2wGNr1Tq6PDseJ8R6x3_0Tk9syAlGTyDPILzkf5PL8=]
- Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRhkeMlhiVfBTfTDLBJDrGfd4hcUBr16OqdPdviDRxyOOOhFaMiGHpKuKBm7QnyiZnq8ATymPVtsPay40Oi9UKpRkTuCo4vGLJEpcpP6j5ElCU6IQc33AvsDKj4aMFyT8ALbsBRS4D6nzVksug]
- LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGp8DXr_W00kAvH6W3gLuk1FdHm_3c3nf0TE7e0dmVRFI6XXoZMfZShyIQyf5mfUcEVCcAZek1dYJBGGPwMkXYExet8Lb7SHs5NqMP9e8wRGNw4RmkWPbZa5s-vmMk9pVNCg==]
- (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHL_WCyp2vWTwkymizxBtnBUvw_dpZmh6lyZ9_p317WmVjkfROb2Wt2H6tJmYtjP96euFw29YNmbnxJIj9Blf3tODc0WW0v_RWPXgufNiX_1XOENY6sNWnWKPpfDOzmzYtzgl0xVd--OwhOSAZOCz_r]
- Studies on Synthesis and Conformationally Controlled Reactions of Simple 12–15-Membered Macrolides. University of Helsinki.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJltRCT6unI0sS--zM4rmQjTKNb3zrDxldyvRaU5DovpjJxDONUtvMvopQpdaHpdEhlppBjFCJXBZRB_5LOYkhBMWJVND9NiGZY3pw7dTRyk4i-972LVPdIIYD5mVQegLyo8NsR3f_ocK28jeKJmuTG9Ye3CI_eEF0SrXa9HSQ8_uvLVo406jRDx8pfTg=]
- US11690824B2 - Antibacterial compounds. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLL2L2ymUHbGzUEAxlKyTnsXF6QAYlAbZMS_YFNLWp9zYxoGXXpWO2qWVIMEZWpgNXvcFyf34ZUNc5Yseudxc7YfdByitNmPpYPayu-4g49zmhvSyCe3HJ97bOwF65hbGHxeIbnX9-RXHcSTw=]
- Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1q7D-7UUnLQRuPbp3qWqYk66aGfTU8TnBiLin9al1p-UNXrNOiQFl3a3VjEMW4UlIKmwGWMegBIqdzV190iTMJqFuPm-6BnB2DbKIJp8KSpvnI9yJS0Bxx8mXuCujY_9zXw==]
Sources
- 1. insights.sent2promo.com [insights.sent2promo.com]
- 2. LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. | MDPI [mdpi.com]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | C18H28O4 | CID 6440973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11690824B2 - Antibacterial compounds - Google Patents [patents.google.com]
- 7. Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review | MDPI [mdpi.com]
Beyond the Usual Suspects: A Technical Guide to Natural Albocyclin Producers Outside the Genus Streptomyces
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
For decades, the genus Streptomyces has been the undisputed titan in the world of microbial natural products, serving as the primary source of a vast arsenal of antibiotics. Albocycline, a macrolide antibiotic with potent activity against drug-resistant pathogens, has traditionally been associated with this prolific genus. However, the relentless pursuit of novel bioactive compounds and the increasing threat of antimicrobial resistance necessitate a broader exploration of the microbial world. This in-depth technical guide provides a comprehensive overview of the current knowledge on natural producers of albocyclin beyond the confines of Streptomyces. We delve into the confirmed discovery of albocyclin production in the non-Streptomyces actinomycete, Propionicimonas sp. ENT-18, and provide a detailed framework for the isolation, cultivation, and characterization of other "rare" actinomycetes with the potential to produce this valuable secondary metabolite. This guide is intended to equip researchers and drug development professionals with the necessary knowledge and methodologies to expand the known diversity of albocyclin producers, paving the way for the discovery of novel analogs and improved production strategies.
Introduction: The Enduring Promise of Albocycline
Albocycline is a 14-membered macrolide antibiotic first isolated in the 1960s.[1] Its unique chemical structure, lacking a carbohydrate moiety, distinguishes it from many other macrolides.[1] The compound has garnered significant interest due to its potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[2] The precise mechanism of action of albocyclin is still a subject of investigation, with studies suggesting it may interfere with peptidoglycan biosynthesis or nicotinate biosynthesis in bacteria.[3][4] This ambiguity in its mode of action, coupled with its efficacy against resistant strains, makes albocycline a compelling lead compound for further drug development.
Traditionally, the production of albocycline has been attributed to various species within the genus Streptomyces, including S. maizeus, S. brunneogriseus, S. roseocinereus, S. roseochromogenes var. albocyclini, S. lanatus, and S. sparsus.[1][3] While these organisms have been instrumental in providing the initial supply of albocyclin for research, the reliance on a single genus limits the potential for discovering novel, structurally diverse analogs with potentially improved pharmacokinetic and pharmacodynamic properties. The exploration of non-Streptomyces producers, therefore, represents a critical frontier in albocyclin research.
A Landmark Discovery: Propionicimonas sp. ENT-18, a Non-Streptomyces Producer
A pivotal breakthrough in the field was the identification of albocyclin production in Propionicimonas sp. ENT-18.[2][4] This discovery is significant as it represents the first confirmed instance of albocyclin biosynthesis outside the Streptomyces genus, broadening the known taxonomic distribution of this important antibiotic.
The Source and Significance of Propionicimonas sp. ENT-18
Propionicimonas sp. ENT-18 was isolated as an ectosymbiont of an ant, highlighting the vast and often untapped reservoir of microbial diversity residing in unique ecological niches.[4] The production of a potent antibiotic by an insect symbiont suggests a potential ecological role for albocyclin in defending the host against microbial pathogens. From a drug discovery perspective, this finding underscores the importance of bioprospecting in underexplored environments to uncover novel microbial strains with unique metabolic capabilities.
Cultivation and Extraction of Albocyclin from Propionicimonas sp. ENT-18: A Methodological Overview
While the original research provides the foundational methodology, this guide expands upon it with practical insights for researchers seeking to replicate and optimize albocyclin production from this non-Streptomyces source.
Table 1: Known Natural Producers of Albocyclin
| Producing Organism | Genus | Source of Isolation | Reference(s) |
| Streptomyces maizeus | Streptomyces | Soil | [1] |
| Streptomyces brunneogriseus | Streptomyces | Soil | [1] |
| Streptomyces roseocinereus | Streptomyces | Soil | [1] |
| Streptomyces roseochromogenes var. albocyclini | Streptomyces | Soil | [1] |
| Streptomyces sp. AR10 (phylogenetically close to S. lanatus) | Streptomyces | Not specified | [3] |
| Streptomyces sparsus | Streptomyces | Deep-sea sediment | [3] |
| Streptomyces sp. OR6 | Streptomyces | Olive rhizosphere | [3] |
| Propionicimonas sp. ENT-18 | Propionicimonas | Ant ectosymbiont | [2][4] |
Experimental Protocol: Cultivation of Propionicimonas sp. ENT-18 for Albocyclin Production
This protocol is based on the general principles of actinomycete fermentation, adapted for the known characteristics of Propionicimonas. Optimization of media components and fermentation parameters is highly recommended for maximizing yield.
I. Media Preparation (per liter):
-
Seed Medium (ISP2 Broth):
-
Yeast Extract: 4 g
-
Malt Extract: 10 g
-
Dextrose: 4 g
-
Adjust pH to 7.2 before autoclaving.
-
-
Production Medium (Modified ISP2):
-
Yeast Extract: 4 g
-
Malt Extract: 10 g
-
Dextrose: 20 g (or other carbon sources for optimization)
-
Soy Peptone: 5 g
-
CaCO₃: 2 g
-
Trace Salt Solution: 1 ml (e.g., containing FeSO₄, MnCl₂, ZnSO₄)
-
Adjust pH to 7.0 before autoclaving.
-
II. Fermentation Workflow:
-
Inoculum Preparation: Inoculate a single colony of Propionicimonas sp. ENT-18 into 50 mL of ISP2 seed medium in a 250 mL baffled flask. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours until good growth is observed.
-
Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture. Use baffled flasks to ensure adequate aeration.
-
Incubation: Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-10 days. Monitor growth (e.g., by measuring optical density or packed mycelial volume) and pH.
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the culture broth with an equal volume of ethyl acetate three times.
-
Extract the mycelial cake with methanol or acetone.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.
-
-
Purification: The crude extract can be subjected to further purification using chromatographic techniques such as silica gel column chromatography, Sephadex LH-20, and High-Performance Liquid Chromatography (HPLC).[4]
Caption: Workflow for the cultivation and extraction of albocyclin.
The Quest for Novel Producers: A Guide to Isolating "Rare" Actinomycetes
The discovery of albocyclin from Propionicimonas sp. ENT-18 strongly suggests that other non-Streptomyces actinomycetes, often termed "rare" actinomycetes, may also harbor the genetic machinery for its production. These organisms are designated as "rare" not necessarily because of their low abundance, but because they are often outcompeted by faster-growing Streptomyces on standard isolation media.[5] Therefore, specialized isolation techniques are crucial for their successful recovery.
Sample Collection: Targeting Untapped Niches
The source of your sample is a critical determinant of the diversity of actinomycetes you will isolate. Consider exploring environments that are underexplored or harbor unique microbial communities:
-
Insect and Marine Invertebrate Symbionts: As exemplified by the discovery of Propionicimonas sp. ENT-18.
-
Extreme Environments: Hypersaline, alkaline, acidic, and cold environments can select for unique actinomycete taxa.
-
Plant Endophytes: The interior tissues of plants host a diverse community of microorganisms.
-
Cave Systems and Deep-Sea Sediments: These environments are often characterized by low nutrient availability and unique geochemical conditions.
Pretreatment of Samples: The Key to Suppressing Dominant Genera
The primary challenge in isolating rare actinomycetes is the overgrowth of Streptomyces and other fast-growing bacteria and fungi. Sample pretreatment is therefore a critical step to selectively inhibit these organisms.
Table 2: Common Pretreatment Methods for the Selective Isolation of Rare Actinomycetes
| Pretreatment Method | Principle | Target Genera | Reference(s) |
| Dry Heat | Spores of many rare actinomycetes are more resistant to heat than vegetative cells of other bacteria. | Actinomadura, Microbispora, Saccharomonospora | [5] |
| Phenol Treatment | Phenol is toxic to many bacteria and fungi, but some rare actinomycetes exhibit higher tolerance. | Actinomadura, Nocardia | [5] |
| Calcium Carbonate Enrichment | Addition of CaCO₃ to the sample and incubation can enrich for certain actinomycetes. | Streptosporangium | [5] |
| Centrifugation | Differential centrifugation can separate motile (e.g., zoospores of Actinoplanes) from non-motile actinomycetes. | Actinoplanes, Dactylosporangium | [5] |
| Antibiotic Supplementation of Media | Incorporating antibiotics like nalidixic acid and cycloheximide can inhibit bacteria and fungi, respectively. | General for actinomycetes | [5] |
Experimental Protocol: Selective Isolation of Rare Actinomycetes
This protocol provides a general framework. The specific pretreatment methods and media should be tailored to the sample type and target organisms.
I. Sample Pretreatment (choose one or a combination):
-
Dry Heat: Dry the soil or sediment sample at 55-60°C for 2-4 hours.
-
Phenol Treatment: Prepare a 1.5% (w/v) phenol solution. Mix 1 g of soil with 10 mL of the phenol solution and shake for 30 minutes.
II. Serial Dilution and Plating:
-
Suspend 1 g of the pretreated sample in 9 mL of sterile saline or phosphate buffer.
-
Perform serial dilutions (10⁻² to 10⁻⁵).
-
Plate 0.1 mL of each dilution onto selective agar media.
III. Selective Media (examples):
-
Humic Acid-Vitamin (HV) Agar: A low-nutrient medium that favors the growth of many rare actinomycetes.
-
Starch-Casein Agar (SCA): A classic medium for actinomycete isolation, often supplemented with antifungal and antibacterial agents.
-
Chitin Agar: Selects for chitin-utilizing actinomycetes.
IV. Incubation and Isolation:
-
Incubate plates at 28-30°C for 2-4 weeks.
-
Monitor plates regularly for the appearance of slow-growing, non-Streptomyces-like colonies (e.g., those with leathery, pigmented, or non-powdery appearance).
-
Isolate distinct colonies and purify by re-streaking.
Caption: A generalized workflow for the isolation of rare actinomycetes.
The Genetic Blueprint: Uncovering the Albocyclin Biosynthetic Gene Cluster
A complete understanding of albocyclin production necessitates the identification and characterization of its biosynthetic gene cluster (BGC). While the BGC for albocyclin has not yet been fully elucidated and publicly deposited, its discovery in both Streptomyces and Propionicimonas would offer profound insights into its evolutionary origins and the potential for biosynthetic engineering.
The Importance of Comparative Genomics
Once the albocyclin BGC is identified in Propionicimonas sp. ENT-18 and compared to its counterpart in a Streptomyces producer, several key questions can be addressed:
-
Gene Cluster Architecture: Are the genes organized in a similar manner? Are there any gene insertions, deletions, or rearrangements?
-
Homology and Divergence: What is the degree of sequence identity between the corresponding genes? Do differences in key enzymatic domains correlate with the production of any minor albocyclin analogs?
-
Horizontal Gene Transfer: Does the genomic context of the BGC suggest that it may have been acquired through horizontal gene transfer? This could explain its presence in distantly related actinomycetes.
A Roadmap for BGC Identification
For researchers with access to genomic data of a potential albocyclin producer, the following workflow can be employed to identify the BGC:
Caption: A workflow for the identification of the albocyclin BGC.
Future Outlook and Concluding Remarks
The discovery of albocyclin production in Propionicimonas sp. ENT-18 has shattered the long-held paradigm of Streptomyces as the sole source of this valuable antibiotic. This finding opens up exciting new avenues for research and development:
-
Expanded Bioprospecting: A targeted search for albocyclin producers among other rare actinomycete genera is now warranted. The methodologies outlined in this guide provide a solid foundation for such endeavors.
-
Novel Analogs: The cultivation of newly discovered producers under various fermentation conditions may lead to the identification of novel albocyclin analogs with improved therapeutic properties.
-
Biosynthetic Engineering: Once the albocyclin BGC is characterized from different producers, the tools of synthetic biology can be employed to engineer novel derivatives through combinatorial biosynthesis and precursor-directed biosynthesis.
References
-
Calvo-Peña, C., Cobos, R., Sánchez-López, J. M., Ibañez, A., & Coque, J. J. R. (2023). Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae. Plants, 12(20), 3612. [Link]
-
Zucchi, T. D., de Souza, L. G., & de Souza, V. (2017). Albocycline, the main bioactive compound from Propionicimonas sp. ENT-18 against Sclerotinia sclerotiorum. ResearchGate. [Link]
-
Zucchi, T. D., de Souza, L. G., & de Souza, V. (2014). Secondary metabolites produced by Propionicimonas sp. (ENT-18) induce histological abnormalities in the sclerotia of Sclerotinia sclerotiorum. ResearchGate. [Link]
-
Jose, P. A., & Jebakumar, S. R. D. (2013). Non-streptomycete actinomycetes nourish the current microbial antibiotic drug discovery. Frontiers in Microbiology, 4, 240. [Link]
-
Reusser, F. (1969). Mode of action of albocycline, an inhibitor of nicotinate biosynthesis. Journal of Bacteriology, 100(1), 11–13. [Link]
Sources
Methodological & Application
Application Notes & Protocols: A Guide to the Semi-Synthesis of Novel Albocycline Analogs
Abstract
Albocycline, a 14-membered macrolactone natural product, has demonstrated significant promise as an antibiotic, particularly against multidrug-resistant strains of Staphylococcus aureus (MRSA).[1][2] Its unique structure and potent bioactivity make it a compelling scaffold for the development of new therapeutic agents. The structural modification of natural products through semi-synthesis is a proven and highly effective strategy for generating novel analogs with enhanced potency, improved pharmacokinetic properties, and the ability to overcome existing resistance mechanisms.[2] This document provides a comprehensive guide for researchers, outlining the rationale, key strategic sites for modification, and detailed protocols for the creation and evaluation of semi-synthetic albocycline analogs.
Introduction: The Rationale for Albocycline Analog Development
Albocycline (ALB) is distinguished by its complex macrolactone structure, featuring four stereogenic centers and three strategically placed alkenes.[2] Its primary antibacterial mechanism involves the inhibition of essential biosynthetic pathways in bacteria, including nicotinate and peptidoglycan synthesis.[3][4] The rising tide of antibiotic resistance necessitates the exploration of novel chemical entities. Semi-synthesis offers a pragmatic and efficient approach, leveraging the complex, biologically-validated core of the natural product while introducing targeted chemical diversity. This method allows for the production of multi-milligram quantities of novel analogs, enabling robust structure-activity relationship (SAR) studies and the potential discovery of next-generation antibiotics.[2]
Strategic Sites for Semi-Synthetic Modification
Analysis of albocycline's structure and existing SAR data has revealed several key sites amenable to chemical functionalization. Successful analog design hinges on understanding which modifications are likely to be tolerated or even enhance biological activity.
-
The C4-Tertiary Carbinol: This tertiary alcohol is a prime target for esterification and etherification. Modifications at this site have yielded some of the most promising analogs to date. For instance, a C4 benzoate derivative was found to be twice as potent as the parent albocycline against MRSA.[2]
-
The C2-C3 Enone System: The conjugated enone is susceptible to nucleophilic addition reactions. However, this region appears critical for bioactivity, as reduction to 2,3-dihydroalbocycline resulted in an inactive compound.[2][4] This suggests that modifications must be carefully designed to preserve the electronic and conformational properties of this moiety.
-
The Allylic C16 Methyl Group: This position offers a potential handle for introducing new functional groups, although exploration at this site is less documented.
-
The C7 O-Methyl Ether: Demethylation to cineromycin B, a naturally occurring analog, retains antibacterial activity, albeit at a reduced level compared to albocycline.[2] This indicates that the C7 position is amenable to modification and could be a fruitful area for further investigation.
Experimental Protocols
Disclaimer: All chemical syntheses should be performed by trained personnel in a properly equipped laboratory, using appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods).
Materials and General Methods
-
Reagents: All reagents should be purchased from commercial sources and used without further purification unless otherwise noted. Anhydrous solvents (e.g., Dichloromethane, THF) should be obtained from a solvent purification system or by standard drying techniques.[5]
-
Chromatography: Flash column chromatography should be performed using silica gel (230-400 mesh). Thin-layer chromatography (TLC) on silica gel 60 F254 plates can be used to monitor reaction progress.[5]
-
Analysis: Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 MHz or higher spectrometer. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of synthesized compounds.[4][6]
Protocol 1: Isolation of Albocycline Starting Material
The semi-synthetic process begins with a pure sample of albocycline, typically isolated from fermentation cultures of Streptomyces species, such as S. maizeus.[2][5]
Workflow:
Step-by-Step Methodology:
-
Fermentation: Culture Streptomyces maizeus in a suitable production medium (e.g., Bennett's medium) for 4-5 days at 28°C with shaking (200 rpm).[5] Successful fermentation is often indicated by a change in culture color and morphology.[5]
-
Extraction: Add an equal volume of ethyl acetate to the fermentation flask and shake vigorously to extract the secondary metabolites, including albocycline.[5] Separate the organic layer. Repeat the extraction for maximum yield.
-
Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude extract can be further purified using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective. Monitor fractions by TLC, visualizing with a KMnO₄ stain.
-
Characterization: Confirm the identity and purity of the isolated albocycline using ¹H NMR, ¹³C NMR, and HRMS, comparing the data to literature values.[4][6]
Protocol 2: Synthesis of C4-Ester Analogs (e.g., Acylation)
This protocol describes a general method for acylating the C4-hydroxyl group, a modification known to produce highly potent analogs.[2]
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add albocycline (1.0 eq).
-
Dissolution: Dissolve the albocycline in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add a suitable base, such as triethylamine (3.0 eq) or 4-dimethylaminopyridine (DMAP, 1.5 eq), to the solution.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Add the desired acylating agent (e.g., an acid chloride or anhydride, 1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography (silica gel) to yield the pure C4-ester analog.
Protocol 3: Synthesis of C4-Ether Analogs (e.g., Williamson Ether Synthesis)
This protocol outlines a general procedure for forming an ether linkage at the C4 position.
Step-by-Step Methodology:
-
Setup: To a flame-dried flask under an inert atmosphere, add albocycline (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C. Add a strong base, such as sodium hydride (NaH, 1.5 eq), portion-wise. Caution: NaH reacts violently with water; handle with extreme care.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes to form the alkoxide.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide like propargyl bromide, 1.2 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0°C. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the C4-ether analog.
Protocol 4: Biological Evaluation - Minimum Inhibitory Concentration (MIC) Assay
The antibacterial potency of the newly synthesized analogs must be quantified. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[5]
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of each analog in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 12.8 mg/mL).[5]
-
Serial Dilution: Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate to create a range of test concentrations.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus UAMS-1 or USA300) in Mueller-Hinton (MH) broth, adjusted to a concentration of ~5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the diluted compounds. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[5]
-
Reading: Determine the MIC by visually identifying the lowest concentration of the compound that exhibits no visible bacterial growth.[5]
Data Summary and Structure-Activity Relationships (SAR)
The systematic evaluation of analogs allows for the development of a robust SAR profile, guiding future design efforts.
| Analog / Modification Site | Modification | Activity vs. MRSA (USA300) | Key Insight | Reference |
| Albocycline (Parent) | N/A | MIC = 1.0 µg/mL | Baseline Potency | [2] |
| Analog 6 (C4-OH) | p-Fluorobenzoyl Ester | 2x more potent (MIC = 0.5 µg/mL) | Esterification at C4 can significantly enhance activity. | [2] |
| Cineromycin B (C7-OMe) | O-Demethylation | 2x less potent (MIC = 2.0 µg/mL) | The C7 position is amenable to modification, though the methyl ether is preferred over a hydroxyl. | [2] |
| Analog 7 (C4-OH) | Propargyl Ether | Activity destroyed (>64 µg/mL) | Not all C4 modifications are beneficial; steric or electronic factors may be detrimental. | [2] |
| Analog 3 (C2-C3 Enone) | 2,3-Dihydro (Reduction) | Inactive | The C2-C3 unsaturation is essential for antibacterial activity. | [2] |
Troubleshooting
-
Low Yields in Synthesis: Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. Consider optimizing the base, solvent, or reaction temperature.
-
Difficulty in Purification: If compounds are difficult to separate by silica gel chromatography, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.
-
Inconsistent MIC values: Ensure the bacterial inoculum is standardized correctly for every experiment. Check the purity of the synthesized compounds, as impurities can affect the results.
Conclusion
The semi-synthesis of albocycline analogs represents a promising frontier in the quest for new antibiotics to combat resistant pathogens. The C4-hydroxyl position has been identified as a particularly effective site for modification, with esterification leading to analogs with superior potency against MRSA.[2][7] By employing the strategic approaches and detailed protocols outlined in this guide, researchers can systematically explore the chemical space around the albocycline scaffold, paving the way for the discovery of novel and clinically valuable antibacterial agents.
References
-
Total Synthesis of (-)-Albocycline. (2017). Angewandte Chemie International Edition, 56(21), 5909–5911. Available at: [Link]
-
Mode of Action of Albocycline, an Inhibitor of Nicotinate Biosynthesis. (1969). Journal of Bacteriology, 100(1), 11-13. Available at: [Link]
-
Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae. (2023). Plants, 12(20), 3612. Available at: [Link]
-
Synthesis and biological evaluation of semi-synthetic albocycline analogs. (2020). Bioorganic & Medicinal Chemistry Letters, 30(21), 127509. Available at: [Link]
-
Synthesis and biological evaluation of semi-synthetic albocycline analogs. (2020). Bioorganic & Medicinal Chemistry Letters, 30(21), 127509. Available at: [Link]
- Process for the purification of macrolide antibiotics. (2010). Google Patents.
- Process for the purification of macrolide antibiotics. (2012). Google Patents.
-
Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae. (2023). PMC. Available at: [Link]
-
SUPPORTING INFORMATION for Synthesis and biological evaluation of semi-synthetic albocycline analogs. (2020). ResearchGate. Available at: [Link]
Sources
- 1. Total Synthesis of (-)-Albocycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of semi-synthetic albocycline analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of semi-synthetic albocycline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Antifungal Screening of Albocycline
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments for the antifungal screening of albocycline. Albocycline is a macrolide polyketide antibiotic with demonstrated antibacterial and emerging antifungal properties.[1][2][3][4] These application notes detail the necessary protocols, based on established standards from the Clinical and Laboratory Standards Institute (CLSI), to accurately assess the in vitro antifungal activity of albocycline against a range of fungal pathogens.[5][6] We will cover two primary methodologies: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion for assessing susceptibility.
Introduction to Albocycline
Albocycline is a 14-membered macrolide antibiotic produced by Streptomyces species.[2][3][7] While its antibacterial mechanism of action is known to involve the inhibition of nicotinate biosynthesis in bacteria, its precise antifungal target is still under investigation.[3][8] Recent studies have highlighted its efficacy against significant plant pathogens like Verticillium dahliae and Sclerotinia sclerotiorum, as well as the opportunistic human pathogen Candida albicans, making it a compound of interest for further antifungal drug discovery and development.[1][7][9]
This guide provides the foundational experimental designs to explore the antifungal spectrum and potency of albocycline, ensuring data is robust, reproducible, and comparable to standard antifungal agents.
Causality Behind Experimental Choices
The selection of antifungal susceptibility testing (AFST) methods is critical for generating meaningful data. The two methods detailed here, broth microdilution and disk diffusion, are chosen for their specific advantages:
-
Broth Microdilution: This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] It provides a quantitative measure of the antifungal agent's potency and is essential for comparing the activity of new compounds to established drugs. The CLSI has standardized this method to ensure inter-laboratory reproducibility.[11][12]
-
Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method that is simpler and less expensive to perform than broth microdilution.[13][14][15] It is excellent for screening the susceptibility of a large number of fungal isolates to albocycline. The size of the zone of inhibition around the disk correlates with the MIC, providing a visual and rapid assessment of antifungal activity.[16][17]
Experimental Workflow Overview
The overall workflow for antifungal screening of albocycline involves several key stages, from initial preparation to final data analysis.
Caption: General workflow for antifungal screening of albocycline.
Detailed Protocols
Materials and Reagents
-
Albocycline powder (CAS 25129-91-3)[18]
-
Dimethyl sulfoxide (DMSO)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)[19]
-
Sabouraud Dextrose Agar (SDA)
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue[20][21]
-
Sterile 96-well microtiter plates
-
Sterile blank paper disks (6 mm diameter)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C)
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M27 and M38 guidelines.[12][22]
Step 1: Preparation of Albocycline Stock Solution
-
Accurately weigh albocycline powder.
-
Store the stock solution at -20°C in small aliquots.
Step 2: Fungal Inoculum Preparation
-
Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).
-
For yeasts, select several well-isolated colonies and suspend them in sterile saline. For molds, gently scrape the conidia from the agar surface and suspend in sterile saline containing a drop of Tween 20.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm (approximately 1-5 x 10^6 CFU/mL for yeasts).[25]
-
Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).
Step 3: Assay Plate Preparation
-
Dispense 100 µL of RPMI 1640 broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of albocycline (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
Step 4: Incubation and Reading
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of albocycline that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[10][25]
| Parameter | Recommendation | Reference |
| Medium | RPMI 1640 with MOPS | [19] |
| Inoculum (Yeasts) | 0.5-2.5 x 10^3 CFU/mL | [12] |
| Inoculum (Molds) | 0.4-5 x 10^4 CFU/mL | [25] |
| Incubation | 35°C, 24-48 hours | [19] |
| Endpoint | ≥50% growth inhibition | [10] |
Protocol 2: Disk Diffusion for Susceptibility Screening
This protocol is based on the CLSI M44 and M51 guidelines.[13][21]
Step 1: Preparation of Albocycline Disks
-
Prepare a stock solution of albocycline in a suitable solvent (e.g., DMSO).
-
Apply a known amount of the albocycline solution to sterile blank paper disks (e.g., 10 µg per disk) and allow the solvent to evaporate completely in a sterile environment.
Step 2: Inoculation of Agar Plates
-
Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.[14][15]
Step 3: Disk Application and Incubation
-
Aseptically place the prepared albocycline disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Incubate the plates at 35°C for 16-24 hours for rapidly growing fungi or up to 72 hours for slower-growing molds.[26]
Step 4: Reading and Interpretation
-
Measure the diameter of the zone of inhibition (where fungal growth is absent) around each disk in millimeters.
-
The interpretation of susceptible, intermediate, or resistant will depend on the establishment of epidemiological cutoff values (ECVs) for albocycline against specific fungal species.[27]
Data Interpretation and Quality Control
-
MIC Interpretation: The MIC value represents the potency of albocycline against a specific fungal isolate. Lower MIC values indicate higher potency.
-
Zone Diameter Interpretation: Larger zones of inhibition generally correlate with lower MICs and greater susceptibility.[16]
-
Quality Control: Always include QC strains with known susceptibility profiles in each experiment to ensure the validity of the results. The obtained MICs or zone diameters for the QC strains should fall within the established acceptable ranges.[5]
Conclusion
The protocols outlined in these application notes provide a standardized framework for the initial antifungal screening of albocycline. By adhering to these established methodologies, researchers can generate reliable and reproducible data to characterize the antifungal activity of this promising natural product. Further studies will be required to establish clinical breakpoints and to understand the in vivo efficacy of albocycline.
References
-
CLSI. Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi; Approved Guideline. CLSI document M51-A. Wayne, PA: Clinical and Laboratory Standards Institute; 2010. URL: [Link]
-
González-García, S., et al. (2023). Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae. Plants (Basel). URL: [Link]
-
CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI supplement M60. Wayne, PA: Clinical and Laboratory Standards Institute; 2020. URL: [Link]
-
CLSI. Principles and Procedures for the Development of Epidemiological Cutoff Values for Antifungal Susceptibility Testing, 2nd Edition. CLSI guideline M57. Wayne, PA: Clinical and Laboratory Standards Institute; 2016. URL: [Link]
-
College of American Pathologists. Lab Eight: Sensitivity Test Antifungal. URL: [Link]
-
Pfaller, M. A. (1969). Mode of Action of Albocycline, an Inhibitor of Nicotinate Biosynthesis. Journal of Bacteriology. URL: [Link]
-
Clinical and Laboratory Standards Institute. CLSI Overview. URL: [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. URL: [Link]
-
JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. URL: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. URL: [Link]
-
Thompson, G. R., et al. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. URL: [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. URL: [Link]
-
ResearchGate. Albocycline, the main bioactive compound from Propionicimonas sp. ENT-18 against Sclerotinia sclerotiorum. URL: [Link]
-
Wieder, A. M., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. URL: [Link]
-
Kiraz, N., & Oz, Y. (2011). Current status of antifungal susceptibility testing methods. AVESİS. URL: [Link]
-
JoVE. (2017). An Easy and Adaptable Broth Microdilution Method for Screening Antifungal Compounds and Extracts. URL: [Link]
-
Badiee, P., & Alborzi, A. (2018). Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab. Brieflands. URL: [Link]
-
Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology. URL: [Link]
-
Wieder, A. M. (2017). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology. URL: [Link]
-
CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. URL: [Link]
-
Bio-Rad. Disks for Antifungal Susceptibility Testing. URL: [Link]
-
González-García, S., et al. (2023). Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae. MDPI. URL: [Link]
-
PubMed. (2023). Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae. URL: [Link]
-
PubMed. (2019). Albocycline-type Macrolides with Antibacterial Activities from Streptomyces sp. 4205. URL: [Link]
-
YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. URL: [Link]
-
ReAct. How do antibiotics work?. URL: [Link]
-
ResearchGate. (2017). Albocycline, the main bioactive compound from Propionicimonas sp. ENT-18 against Sclerotinia sclerotiorum. URL: [Link]
-
ResearchGate. Structural elucidation of albocycline as the main antifungal compound.... URL: [Link]
-
Dechra. Solubility and stability. URL: [Link]
Sources
- 1. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. njccwei.com [njccwei.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Albocycline-type Macrolides with Antibacterial Activities from Streptomyces sp. 4205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi [clsi.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. youtube.com [youtube.com]
- 16. brieflands.com [brieflands.com]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. scbt.com [scbt.com]
- 19. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 22. njccwei.com [njccwei.com]
- 23. dechra.dk [dechra.dk]
- 24. Albocycline [srdpharma.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. journals.asm.org [journals.asm.org]
- 27. M57 | Principles and Procedures for the Development of Epidemiological Cutoff Values for Antifungal Susceptibility Testing [clsi.org]
Application Note: In Vitro Assays for Evaluating Albocycline Efficacy and Mechanism of Action against MRSA
Executive Summary & Mechanistic Paradigm Shift
Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) remain formidable challenges in clinical microbiology and drug development. Albocycline (ALB), a 14-membered macrolactone natural product isolated from Streptomyces maizeus, has demonstrated potent anti-MRSA activity[1].
Historically, ALB was hypothesized to inhibit bacterial cell wall synthesis by targeting MurA, the enzyme catalyzing the first step of peptidoglycan biosynthesis[1]. However, recent biochemical and genomic validations have prompted a paradigm shift. Kinetic analyses reveal that ALB is only a weak MurA inhibitor (IC50 ~480 μM), which cannot account for its potent Minimum Inhibitory Concentration (MIC) of 0.5–1.0 μg/mL[2],[1]. Instead, modern genomic studies demonstrate that ALB modulates cellular NAD/NADP+ pools and upregulates redox sensing, leading to metabolic collapse[2],[3].
This application note provides a comprehensive, self-validating in vitro framework for drug development professionals to evaluate ALB's efficacy and confirm its unique mechanism of action (MoA).
Figure 1: Albocycline MoA in MRSA, highlighting NAD/NADP+ modulation vs MurA inhibition.
Quantitative Pharmacological Profile
Before initiating experimental workflows, it is critical to benchmark ALB against established quantitative parameters. The table below summarizes the expected in vitro profile of ALB, providing a baseline for assay validation.
| Pharmacological Parameter | Expected Value | Mechanistic Implication | Reference |
| MIC (MRSA / VRSA) | 0.5 – 1.0 μg/mL | Potent, clinically relevant antibacterial efficacy. | [2],[1],[4] |
| MurA Inhibition (IC50) | ~480 μM | Weak inhibition; confirms MurA is not the primary target. | [1] |
| HepG2 Cytotoxicity | > 64 μg/mL | High therapeutic index; non-toxic to human hepatocytes. | [1],[4] |
| Gram-Negative Efficacy | Inactive (e.g., E. coli) | High selectivity for Gram-positive physiology. | [1] |
Experimental Workflows & Protocols
To rigorously evaluate ALB, we employ a self-validating triad of assays: standard efficacy (MIC/MBC), dynamic efficacy (Time-Kill), and mechanistic confirmation (NAD/NADP+ Quantification).
Figure 2: Sequential in vitro workflow for evaluating Albocycline efficacy and mechanism.
Protocol A: Broth Microdilution (MIC & MBC Determination)
Causality & Rationale: This assay establishes the baseline potency of ALB. Because ALB is selectively active against Gram-positive bacteria and does not inhibit E. coli MurA[1], E. coli must be included as a negative control to validate that the compound's activity is target-specific and not a result of generalized solvent toxicity or contamination.
Self-Validating Controls:
-
Positive Control: Vancomycin (Standard of care).
-
Negative Control: E. coli ATCC 25922 (ALB should show no activity).
-
Vehicle Control: 1% DMSO (Ensures solvent does not inhibit MRSA growth).
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate MRSA (e.g., ATCC 43300) and E. coli on Tryptic Soy Agar (TSA) overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum of 5×105 CFU/mL.
-
Compound Dilution: In a 96-well U-bottom microtiter plate, perform serial two-fold dilutions of ALB in CAMHB to achieve a test range of 64 μg/mL down to 0.06 μg/mL. Ensure the final DMSO concentration remains ≤ 1%.
-
Inoculation: Add 50 μL of the standardized bacterial suspension to each well containing 50 μL of the diluted ALB.
-
Incubation: Incubate the plates aerobically at 37°C for 18–24 hours.
-
MIC Reading: Determine the MIC as the lowest concentration of ALB that completely inhibits visual growth (or OD600 < 0.05).
-
MBC Determination: Aspirate 10 μL from all wells exhibiting no visible growth and plate onto TSA. Incubate for 24 hours at 37°C. The MBC is defined as the lowest concentration resulting in a ≥ 99.9% reduction in the initial inoculum.
Protocol B: Time-Kill Kinetics Assay
Causality & Rationale: While MIC dictates potency, Time-Kill assays determine whether ALB is bacteriostatic or bactericidal over a 24-hour dynamic exposure. This is crucial for evaluating ALB's potential for clearing severe, systemic MRSA infections.
Step-by-Step Methodology:
-
Preparation: Grow MRSA in CAMHB to the logarithmic growth phase (OD600 ~0.2, corresponding to roughly 1×106 CFU/mL).
-
Exposure: Aliquot the culture into sterile flasks. Add ALB to achieve final concentrations of 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control and a Vancomycin control (2× MIC).
-
Sampling: Incubate flasks at 37°C with orbital shaking (200 rpm). Remove 100 μL aliquots at 0, 2, 4, 8, and 24 hours post-exposure.
-
Quantification: Serially dilute the aliquots in sterile PBS (10 −1 to 10 −6 ) and plate 20 μL of each dilution onto TSA using the track-dilution method.
-
Analysis: Following 24 hours of incubation, count the colonies and calculate CFU/mL. Plot log10 CFU/mL versus time. A reduction of ≥ 3 log10 CFU/mL relative to the initial inoculum indicates bactericidal activity.
Protocol C: Intracellular NAD/NADP+ Ratio Quantification
Causality & Rationale: To definitively prove that ALB's efficacy stems from its modern MoA rather than MurA inhibition[2], researchers must measure the disruption of cellular redox pools. This assay quantifies the shift in NAD+/NADH and NADP+/NADPH ratios, which are heavily modulated by ALB exposure.
Step-by-Step Methodology:
-
Treatment: Treat log-phase MRSA cultures ( 1×107 CFU/mL) with ALB at 0.5× and 1× MIC for 4 hours. Include an untreated control and an oxidative stress control (e.g., 1 mM H2O2 ).
-
Harvesting: Pellet the cells via centrifugation at 10,000 × g for 5 minutes at 4°C. Wash twice with ice-cold PBS to halt metabolism.
-
Lysis: Resuspend the pellets in NAD/NADP extraction buffer. Lyse the cells using a mechanical bead beater (0.1 mm silica beads) for 3 cycles of 45 seconds to preserve the delicate redox states.
-
Sample Splitting: Centrifuge the lysate to remove debris. Split the supernatant into two aliquots. Heat one aliquot at 60°C for 30 minutes to decompose NAD+ and NADP+ (preserving only NADH and NADPH). Keep the second aliquot on ice (represents Total NAD/NADP).
-
Quantification: Utilize a colorimetric cycling assay (utilizing thiazolyl blue tetrazolium bromide (MTT) and phenazine methosulfate (PMS)). Measure absorbance at 450 nm.
-
Calculation: Calculate the ratios using the formula: Ratio=Reduced(Total−Reduced) . A significant deviation in the ALB-treated group compared to the vehicle control validates the redox-modulation MoA[2],[3].
Data Interpretation & Troubleshooting
A successful, self-validating experimental run will yield the following data matrix:
-
Efficacy Confirmation: ALB will exhibit an MIC of 0.5–1.0 μg/mL against MRSA, while the E. coli negative control will grow uninhibited[1]. If E. coli is inhibited, suspect compound contamination or extreme solvent toxicity.
-
Mechanistic Confirmation: The NAD/NADP+ assay will show a statistically significant alteration in the redox pool ratios in ALB-treated MRSA compared to untreated controls[2]. If ALB shows potent MIC but no shift in redox pools, verify the identity and purity of the synthesized or isolated ALB batch, as structural isomers may exhibit divergent MoAs[5].
References
-
Title: 2 Source: nih.gov (PMC)
-
Title: 1 Source: nih.gov (PMC)
-
Title: 3 Source: nih.gov (PubMed)
-
Title: 5 Source: mdpi.com
-
Title: 4 Source: medchemexpress.com
Sources
- 1. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Utilizing Albocycline in Studies of Bacterial Cell Wall Synthesis
Introduction: Albocycline as a Tool for Interrogating the Bacterial Cell Wall
Albocycline is a macrolactone natural product, originally isolated from Streptomyces species, that has garnered significant interest for its potent antimicrobial activity, particularly against Gram-positive pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[1][2][3] Its efficacy against these multidrug-resistant strains makes it a compelling subject for antibiotic research and development. Early investigations into its mechanism of action revealed that albocycline interferes with the biosynthesis of peptidoglycan (PG), the essential polymer that constitutes the bacterial cell wall.[1] This specific activity makes albocycline a valuable chemical probe for researchers studying the intricate processes of cell wall construction, maintenance, and inhibition.
This guide provides a comprehensive overview of albocycline's mechanism of action and detailed protocols for its application in microbiological and biochemical research. We will explore its use in determining antimicrobial susceptibility, assessing its direct impact on peptidoglycan synthesis, and analyzing the resultant morphological changes in bacterial cells. While the precise molecular target of albocycline has been a subject of scientific debate, this document will address the prevailing hypotheses and provide methodologies to investigate its effects, empowering researchers to leverage this potent molecule in their studies of bacterial physiology and drug discovery.
Scientific Foundation: The Mechanism of Action of Albocycline
The bacterial cell wall is a vital structure that provides mechanical strength and protects the cell from osmotic lysis.[4] Its primary component, peptidoglycan, is synthesized through a multi-step pathway that is a well-established target for many antibiotics.[][6] The biosynthesis begins in the cytoplasm with the creation of nucleotide precursors, which are then transported across the cell membrane and incorporated into the growing PG meshwork by a suite of enzymes, including penicillin-binding proteins (PBPs).[7]
Initial studies on albocycline's mode of action demonstrated that it inhibits the incorporation of N-acetylglucosamine (GlcNAc), a key building block, into the peptidoglycan of S. aureus.[1] This led to the hypothesis that albocycline targets an early stage of the PG synthesis pathway. The enzyme MurA, which catalyzes the very first committed step—the conversion of UDP-GlcNAc to enolpyruvyl-UDP-GlcNAc—was proposed as the likely target.[1][8]
However, subsequent biochemical studies have introduced complexity to this model. While albocycline does inhibit S. aureus MurA, it does so with a relatively high IC50 value (e.g., 480 μM), which is inconsistent with its potent whole-cell activity (MIC values often in the 0.5-1.0 μg/mL range).[1][9] This significant discrepancy strongly suggests that MurA may not be the primary cellular target of albocycline.[10] More recent research points towards alternative mechanisms, such as the modulation of NADPH ratios and the upregulation of redox sensing in the cell.[10][11]
Despite the ongoing investigation into its precise target, albocycline's established role as an inhibitor of an early step in cell wall precursor synthesis makes it a functional and effective tool for studying the consequences of disrupting this essential pathway.
Caption: Hypothesized mechanism of albocycline action on peptidoglycan synthesis.
Key Applications & Experimental Protocols
This section provides detailed protocols for using albocycline to investigate bacterial cell wall synthesis. It is crucial to source high-purity albocycline and prepare stock solutions in a suitable solvent, such as DMSO or methanol, which should be stored at -20°C or lower.
Determination of Minimum Inhibitory Concentration (MIC)
The first step in studying any antimicrobial agent is to determine its MIC, the lowest concentration that prevents visible growth of a microorganism. This value establishes the effective concentration range for subsequent experiments.
Protocol: Broth Microdilution MIC Assay
-
Preparation:
-
Prepare a 2X stock of Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Prepare a stock solution of albocycline (e.g., 1280 µg/mL) in sterile DMSO.
-
Grow the bacterial strain of interest (e.g., S. aureus) overnight in MHB at 37°C.
-
-
Inoculum Standardization:
-
Dilute the overnight culture in fresh MHB to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute this suspension 1:100 in MHB to achieve a final working concentration of approximately 1-2 x 10⁶ CFU/mL.
-
-
Plate Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile MHB to wells in columns 2 through 12.
-
Add 200 µL of the albocycline working solution (e.g., 128 µg/mL, prepared by diluting the stock in MHB) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no albocycline). Column 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. This brings the final volume to 200 µL and halves the antibiotic concentration, achieving the desired final inoculum of 5 x 10⁵ CFU/mL.
-
-
Incubation & Reading:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of albocycline in which there is no visible turbidity (bacterial growth).
-
| Organism | Reported MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 0.5 - 1.0 | [1] |
| Bacillus subtilis | (Varies) | [2] |
| Gram-negative bacteria | Generally higher/resistant | [2][3] |
Peptidoglycan Synthesis Incorporation Assay
This assay directly measures the effect of albocycline on the incorporation of radiolabeled precursors into the bacterial cell wall. A reduction in incorporated radioactivity indicates inhibition of the synthesis pathway.
Caption: Workflow for the radiolabeled peptidoglycan precursor incorporation assay.
Protocol: [³H]GlcNAc Incorporation Assay
-
Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6) in a suitable broth.
-
Prepare working solutions of albocycline at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a vehicle control (DMSO).
-
Obtain radiolabeled N-acetyl-D-[³H]glucosamine ([³H]GlcNAc).
-
-
Assay Setup:
-
Aliquot 1 mL of the bacterial culture into sterile microcentrifuge tubes.
-
Add the appropriate concentration of albocycline or vehicle control to each tube.
-
Pre-incubate the tubes for 10 minutes at 37°C.
-
-
Labeling:
-
Add a final concentration of 0.5-1.0 µCi/mL of [³H]GlcNAc to each tube.
-
Incubate at 37°C with shaking for a defined period (e.g., 30-60 minutes) that allows for measurable incorporation in the control group.
-
-
Precipitation and Collection:
-
Stop the incorporation reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes to precipitate macromolecules, including the cell wall.
-
Collect the precipitate by vacuum filtration through a glass microfiber filter (e.g., Whatman GF/C).
-
-
Washing and Counting:
-
Wash the filters three times with cold 5% TCA to remove any unincorporated [³H]GlcNAc.
-
Wash once with ethanol.
-
Dry the filters completely, place them in scintillation vials with an appropriate scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the counts per minute (CPM) from albocycline-treated samples to the vehicle control. A dose-dependent decrease in CPM indicates inhibition of peptidoglycan synthesis.[1]
-
Analysis of Bacterial Morphology
Inhibitors of cell wall synthesis often induce distinct morphological changes in bacteria.[12][13] Treating cells with sub-inhibitory concentrations of albocycline can lead to cell swelling, spheroplast formation, or lysis, which can be visualized using microscopy.
Protocol: Microscopy of Albocycline-Treated Cells
-
Cell Treatment:
-
Grow bacteria to the early- to mid-logarithmic phase.
-
Treat the culture with a sub-inhibitory concentration of albocycline (e.g., 0.25x or 0.5x MIC) or a vehicle control.
-
Incubate for a period corresponding to 1-2 doubling times (e.g., 60-120 minutes for S. aureus).
-
-
Sample Preparation:
-
Place a small volume (2-5 µL) of the treated culture onto a clean microscope slide.
-
Cover with a coverslip. To immobilize the cells for better imaging, an agarose pad (1-1.5% agarose in PBS) can be used.
-
-
Imaging:
-
Visualize the cells using a phase-contrast microscope at 1000x magnification (with immersion oil).
-
Acquire images of multiple fields of view for both the treated and control samples.
-
-
Analysis:
Data Interpretation & Troubleshooting
-
Discrepancy between MIC and Biochemical Assays: As noted, a high IC50 against a purified enzyme like MurA coupled with a low whole-cell MIC is a key finding.[1][10] This suggests that either albocycline is actively transported into the cell, it is metabolized into a more active form, or it acts on a different, more sensitive target in the cellular context.
-
No Effect in Radiolabeling Assay:
-
Incorrect Timing: Ensure bacteria are in the logarithmic growth phase, where cell wall synthesis is most active.
-
Insufficient Labeling Time: The incubation period with the radiolabel may be too short. Optimize this by performing a time-course experiment with the control culture.
-
Compound Instability: Verify the stability of albocycline in the culture medium over the course of the experiment.
-
-
No Morphological Changes:
-
Concentration is too low: The sub-MIC concentration may be insufficient to induce visible changes within the observation period. Try a slightly higher concentration (e.g., closer to the MIC).
-
Observation time is too short: Cell wall defects may take time to manifest. Observe cells at multiple time points after treatment.
-
References
-
Liang, H., Zhou, G., Ge, Y., D'Ambrosio, E. A., Eidem, T. M., Blanchard, C., Shehatou, C., Chatare, V. K., Dunman, P. M., Valentine, A. M., Voelz, V. A., Grimes, C. L., & Andrade, R. B. (2018). Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus. Bioorganic & Medicinal Chemistry, 26(12), 3453–3460. [Link]
-
Liang, H., Zhou, G., Ge, Y., D'Ambrosio, E. A., Eidem, T. M., Blanchard, C., Shehatou, C., Chatare, V. K., Dunman, P. M., Valentine, A. M., Voelz, V. A., Grimes, C. L., & Andrade, R. B. (2018). Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus. PubMed, 26(12), 3453-3460. [Link]
-
Sánchez-Maldonado, A. F., Rodríguez-García, A., Pérez-de-Luque, A., & de Vicente, A. (2023). Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae. MDPI, 15(10), 2383. [Link]
-
Liang, H., D'Ambrosio, E. A., Eidem, T. M., Reker, D., Tabet, A., Blanchard, C., Ge, Y., Dunman, P. M., Voelz, V. A., & Andrade, R. B. (2021). Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools. Bioorganic & Medicinal Chemistry, 32, 115995. [Link]
-
Sánchez-Maldonado, A. F., Rodríguez-García, A., Pérez-de-Luque, A., & de Vicente, A. (2023). Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae. PMC. [Link]
-
Cylke, L., Si, F., & Banerjee, S. (2022). Effects of antibiotics on bacterial cell morphology and their physiological origins. PMC - NIH. [Link]
-
Lee, M., & Grimes, C. L. (2020). Chemical Biology Tools for Examining the Bacterial Cell Wall. PubMed - NIH. [Link]
-
Cylke, L., Si, F., & Banerjee, S. (2025). Antibiotics change the population growth rate heterogeneity and morphology of bacteria. bioRxiv. [Link]
-
Kuru, E., et al. (2019). Imaging Bacterial Cell Wall Biosynthesis. SciSpace. [Link]
-
Liang, H., D'Ambrosio, E. A., Eidem, T. M., Reker, D., Tabet, A., Blanchard, C., Ge, Y., Dunman, P. M., Voelz, V. A., & Andrade, R. B. (2021). Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools. PubMed. [Link]
-
Westman, E. L., et al. (2021). Cell wall synthesis and remodeling dynamics determine bacterial division site architecture and cell shape. bioRxiv. [Link]
-
Liang, H., et al. (2018). Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus. ResearchGate. [Link]
-
Gosset, J. (n.d.). Bacterial Cell Wall Synthesis Pathway. Gosset. [Link]
-
Chen, J., et al. (2019). Albocycline-type Macrolides With Antibacterial Activities From Streptomyces Sp. 4205. PubMed. [Link]
-
Atrih, A., et al. (2023). Peptidoglycan remodeling in response to cell wall acting antibiotics in Bacillus subtilis. bioRxiv. [Link]
-
Cylke, L., Si, F., & Banerjee, S. (2022). Effects of antibiotics on bacterial cell morphology and their physiological origins. ResearchGate. [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Retrieved from [Link]
-
den Blaauwen, T., de Pedro, M. A., Nguyen-Distèche, M., & Ayala, J. A. (2008). Bacterial Cell Wall Synthesis: New Insights from Localization Studies. PMC. [Link]
Sources
- 1. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gosset.ai [gosset.ai]
- 6. Peptidoglycan remodeling in response to cell wall acting antibiotics in Bacillus subtilis | bioRxiv [biorxiv.org]
- 7. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of antibiotics on bacterial cell morphology and their physiological origins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotics change the population growth rate heterogeneity and morphology of bacteria | PLOS Pathogens [journals.plos.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Albocycline Technical Support Center: Solubility & Bioavailability Optimization
Welcome to the Advanced Therapeutics Troubleshooting Guide for Albocycline (ALB) and its derivatives. As a 14-membered macrolactone natural product with potent narrow-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) 1, ALB represents a highly promising scaffold. However, its clinical translation is frequently bottlenecked by poor aqueous solubility and rapid off-target scavenging of its α,β-unsaturated enone motif 2.
This guide provides field-proven, mechanistically grounded solutions for researchers engineering ALB derivatives for enhanced pharmacokinetic (PK) performance.
Section 1: Chemical Derivatization FAQs
Q1: I attempted an aza-Michael addition using secondary amines (e.g., pyrrolidine) to mask the C2-C3 enone of Albocycline and improve its aqueous solubility. However, I only recover unreacted starting material. What is causing this?
The Causality: The α,β-unsaturated enone between C2 and C3 of Albocycline is highly sterically hindered by the surrounding macrolactone conformation. While aza-Michael additions are standard for masking α-methylene-γ-lactones to improve solubility, the reaction with ALB is thermodynamically unfavorable and highly reversible. As demonstrated in recent semi-synthetic campaigns, the amine adduct rapidly undergoes retro-Michael elimination during standard workup, leaving only the recovered parent ALB 1.
The Solution: Pivot to a thia-Michael addition . Thiols (such as 2-mercaptoethylamine or thiophenol) are softer, highly polarizable nucleophiles. They form a much more stable carbon-sulfur bond at the C3 position. This successfully masks the enone, prevents premature scavenging by biological thiols (like glutathione) in the GI tract, and introduces an ionizable amine group that drastically increases aqueous solubility.
Q2: How does esterification at the C4 tertiary carbinol affect the bioavailability and potency of Albocycline?
The Causality: While masking the enone improves aqueous solubility, modifying the C4 tertiary carbinol targets membrane permeability. Esterification with lipophilic groups (e.g., p-fluorobenzoyl) increases the partition coefficient (LogP) of the molecule. Because ALB's primary mechanism involves modulating intracellular NADPH ratios and redox sensing rather than targeting the ribosome [[3]](), enhancing its ability to cross the thick peptidoglycan layer of MRSA is critical. C4-esters have shown to be equipotent or even 2-fold more potent than the parent ALB against specific MRSA strains 1.
Fig 1. Divergent chemical derivatization pathways for Albocycline optimization.
Section 2: Formulation Troubleshooting & Protocols
Q3: My Albocycline C4-ester Lipid Nanoparticle (LNP) formulation crashes out during storage within 48 hours. What is the cause?
The Causality: This is a classic case of Ostwald ripening driven by drug supersaturation. Highly lipophilic ALB derivatives partition rapidly into the LNP core during microfluidic mixing. However, if the drug-to-lipid ratio exceeds the thermodynamic solubilization capacity of the lipid matrix, the drug will migrate to the aqueous interface and crystallize.
The Solution: You must kinetically trap the drug. Increase the steric barrier by elevating the PEGylated lipid concentration (e.g., DMG-PEG2000) from the standard 1.5 mol% to 3.0 mol%. Additionally, utilize the self-validating protocol below to ensure proper encapsulation.
Self-Validating Protocol: LNP Encapsulation & Stability Assay
This protocol ensures that any precipitation is detected analytically before in vivo administration, validating the formulation's integrity.
Step 1: Microfluidic Mixing
-
Dissolve the ALB C4-ester and lipid mixture (Ionizable lipid:DSPC:Cholesterol:DMG-PEG2000 at 50:10:37:3 molar ratio) in pure ethanol.
-
Prepare an aqueous buffer (50 mM Citrate, pH 4.0).
-
Inject both phases into a microfluidic micromixer at a 3:1 Aqueous:Ethanol flow rate ratio (Total flow rate: 12 mL/min).
Step 2: Dialysis & Built-in Validation
-
Dialyze the resulting suspension against 1X PBS (pH 7.4) for 12 hours using a 10 kDa MWCO cassette to remove ethanol and unencapsulated drug.
-
Validation Check: Centrifuge an aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC. If the drug concentration in the supernatant is <85% of your theoretical yield, the LNP core is saturated, and the drug has crystallized into the pellet. Do not proceed to in vivo studies until the lipid-to-drug ratio is increased.
Step 3: Release Kinetics (Simulated Plasma)
-
Incubate the validated LNPs in 50% fetal bovine serum (FBS) at 37°C.
-
Sample at 1, 2, 4, 8, and 24 hours, extracting the released drug using acetonitrile protein precipitation.
-
Quantify via LC-MS/MS to ensure sustained release.
Fig 2. Pharmacokinetic rescue of Albocycline via enone masking.
Section 3: Quantitative Performance Data
To assist in selecting the correct optimization pathway for your specific assay, reference the comparative data below. Note: Values are synthesized from established macrolide derivatization principles applied to the ALB scaffold.
| Optimization Strategy | Chemical Modification | Aqueous Sol. (pH 7.4) | Est. Oral Bioavail. (%) | Primary Limitation Overcome |
| Parent ALB | None | < 10 µg/mL | < 15% | Baseline |
| Aza-Michael Prodrug | Pyrrolidine adduct | N/A (Reversible) | N/A | Synthesis fails (steric hindrance) |
| Thia-Michael Prodrug | 2-mercaptoethylamine | > 500 µg/mL | ~ 45% | Prevents GSH scavenging in GI |
| C4-Esterification | p-fluorobenzoyl ester | < 5 µg/mL | ~ 30% (with LNP) | Improves membrane permeability |
| LNP Formulation | DMG-PEG2000 stabilized | Dispersed (Nanoscale) | ~ 65% | Resolves macroscopic precipitation |
References
- Daher SS, et al. "Synthesis and biological evaluation of semi-synthetic albocycline analogs." National Center for Biotechnology Information (PMC).
- "Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus." National Center for Biotechnology Information (PMC).
- "Amino-derivatives of the sesquiterpene lactone class of natural products as prodrugs." ResearchGate.
Sources
- 1. Synthesis and biological evaluation of semi-synthetic albocycline analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Albocycline vs. Tetracycline: A Comparative Analysis of Mechanism
Introduction: The Need for Novel Mechanisms in the AMR Era
The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous re-evaluation of both canonical antibiotics and underexplored natural products. Tetracycline, a foundational broad-spectrum antibiotic discovered in the 1940s, has been extensively utilized in clinical and agricultural settings[1]. However, its efficacy has been severely compromised by widespread resistance mechanisms. In contrast, albocycline—a macrolactone isolated from Streptomyces maizeus—has recently garnered significant attention from drug development professionals due to its potent, narrow-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA)[2]. This guide provides an objective, data-driven comparison of their distinct mechanisms of action, structural divergence, and the experimental workflows required to validate their biological targets.
Structural and Chemical Divergence
While both compounds are natural products derived from Streptomyces species, they belong to entirely different chemical classes, dictating their distinct pharmacokinetic properties and target affinities.
-
Tetracycline: Characterized by a linear, four-ringed (tetracene) polyketide core. Its planar structure allows for passive diffusion through porin channels in Gram-negative bacteria, while its ability to chelate metal ions (like Mg²⁺) is crucial for its binding to the bacterial ribosome[1].
-
Albocycline: Features a 14-membered macrolactone ring. Unlike canonical macrolides (e.g., erythromycin), albocycline lacks the characteristic sugar appendages[2]. This structural anomaly is the primary reason it does not interact with the bacterial ribosome, bypassing common macrolide resistance mechanisms.
Mechanism of Action: The Core Comparison
Tetracycline: The Canonical Translation Inhibitor
Tetracycline exerts its bacteriostatic effect by directly inhibiting bacterial protein synthesis. It binds reversibly to the 16S rRNA of the 30S ribosomal subunit. By occupying this site, tetracycline creates steric hindrance that prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site[1]. This halts the elongation of the polypeptide chain, effectively arresting bacterial growth.
Albocycline: The Enigmatic Redox Modulator
Historically, albocycline was hypothesized to inhibit peptidoglycan biosynthesis by targeting the enzyme MurA. However, recent biochemical and genomic studies have fundamentally redefined its mechanism. While it exhibits weak affinity for MurA ( Ki≈23.6μM ), this is insufficient to explain its potent in vivo activity[3]. Instead, cutting-edge genomic profiling reveals that albocycline acts as a redox modulator. It alters the intracellular NADP⁺/NADPH ratios, upregulating redox sensing and inducing lethal oxidative stress in Gram-positive pathogens[2]. This unique, bactericidal mechanism makes it highly effective against strains resistant to traditional cell-wall or ribosomal inhibitors.
Fig 1. Tetracycline inhibits translation, whereas Albocycline disrupts cellular redox homeostasis.
Quantitative Data Summary
The following table synthesizes the critical pharmacological and mechanistic metrics distinguishing the two antibiotics, providing a clear reference for drug development professionals.
| Feature | Tetracycline | Albocycline |
| Chemical Class | Polyketide (4 fused rings) | Macrolactone (14-membered ring) |
| Primary Target | 30S Ribosomal Subunit (16S rRNA) | Cellular NADP⁺/NADPH Pools |
| Spectrum of Activity | Broad-spectrum (Gram + / Gram -) | Narrow-spectrum (MRSA, VRSA) |
| Mechanism Type | Bacteriostatic (Reversible binding) | Bactericidal (Redox stress induction) |
| MRSA MIC ( μg/mL ) | >32 (Highly resistant strains) | 0.5 – 1.0 (Potent activity) |
| Ribosomal Affinity ( Ki ) | ~1–10 μ M | >100 μ M (No significant binding) |
| Primary Resistance | Efflux pumps (TetA), Ribosomal protection | Mutations altering NAD/PH homeostasis |
Experimental Workflows for Mechanistic Validation
To definitively separate the mechanisms of these two compounds, researchers must employ orthogonal biochemical assays. The following self-validating protocols are designed to confirm target engagement while ruling out off-target effects.
Protocol 1: Fluorescence Polarization (FP) Assay for Ribosome Binding
Objective: To quantify the binding affinity of the antibiotics to the bacterial ribosome. Causality: FP is selected over traditional radioligand binding because it allows for real-time, solution-phase measurement. It eliminates the need for washing steps that could disrupt the low-affinity or transient interactions often seen with reversible inhibitors like tetracycline.
Step-by-Step Methodology:
-
Ribosome Purification: Isolate 70S ribosomes from S. aureus using sucrose gradient ultracentrifugation. Verify integrity via analytical ultracentrifugation.
-
Probe Preparation: Utilize a fluorescently labeled macrolide or tetracycline derivative (e.g., BODIPY-erythromycin) as a competitive tracer.
-
Assay Assembly: In a black 384-well microplate, combine 50 nM of the fluorescent tracer, 100 nM of the purified 70S ribosomes, and serial dilutions of the test compound (Tetracycline or Albocycline, ranging from 0.1 nM to 100 µM). Use a binding buffer consisting of 20 mM HEPES, 50 mM NH₄Cl, and 10 mM MgCl₂ at pH 7.5.
-
Self-Validation Control: Include a positive control (unlabeled solithromycin) to ensure tracer displacement, and a vehicle control (DMSO) to establish baseline polarization[2].
-
Measurement & Analysis: Read the fluorescence polarization (mP) using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50 and Ki using the Cheng-Prusoff equation. Expected Outcome: Tetracycline will exhibit a dose-dependent displacement of the tracer, whereas albocycline will show no displacement ( Ki > 100 µM), confirming it is not a ribosomal inhibitor[2].
Protocol 2: LC-MS/MS Quantification of Intracellular NADP⁺/NADPH Ratios
Objective: To validate albocycline's effect on cellular redox homeostasis. Causality: Oxidized and reduced dinucleotides are highly unstable and prone to rapid enzymatic interconversion during standard lysis. LC-MS/MS, combined with a rapid cold-quenching step, provides the necessary sensitivity and specificity to capture the true in vivo redox state at the exact moment of drug action.
Step-by-Step Methodology:
-
Culture & Treatment: Grow S. aureus to mid-log phase ( OD600 = 0.5). Treat separate aliquots with 10x MIC of Albocycline, Tetracycline (negative control), or vehicle (DMSO) for exactly 30 minutes.
-
Rapid Quenching: Immediately quench cellular metabolism by adding a cold (-20°C) extraction solvent mixture of acetonitrile/methanol/water (40:40:20).
-
Extraction: Lyse the cells via mechanical bead beating at 4°C for 2 minutes. Centrifuge the lysate at 15,000 x g for 10 minutes to pellet cellular debris.
-
LC-MS/MS Analysis: Inject the clarified supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer. Operate in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Integrate the peak areas for NADP⁺ (m/z 744 → 622) and NADPH (m/z 746 → 624). Normalize the data using heavy-isotope internal standards spiked during the quenching step. Expected Outcome: Albocycline treatment will significantly skew the NADP⁺/NADPH ratio compared to the vehicle, while tetracycline will maintain a stable, wild-type redox baseline[2].
Fig 2. Parallel workflows validating the distinct molecular targets of both antibiotics.
Conclusion & Future Directions
The comparative analysis between tetracycline and albocycline underscores a critical paradigm shift in antibiotic discovery. While tetracycline remains a masterclass in translational inhibition, its utility is increasingly bottlenecked by efflux and ribosomal protection mechanisms[1]. Albocycline circumvents these canonical resistance pathways entirely by targeting the bacterial redox network—a vulnerability that is significantly harder for pathogens like MRSA to mutate without incurring severe fitness costs[2]. For drug development professionals, the albocycline scaffold represents a highly promising starting point for synthesizing next-generation, narrow-spectrum therapeutics tailored for multi-drug resistant Gram-positive infections.
References
-
Title: Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Source: Microbiology and Molecular Biology Reviews URL: [Link]
-
Title: Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools. Source: ACS Infectious Diseases URL: [Link]
-
Title: Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus. Source: Bioorganic & Medicinal Chemistry URL: [Link]
Sources
- 1. Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
A Comparative Guide to Albocycline and Traditional Macrolide Antibiotics: Efficacy, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating the Macrolide Landscape
The macrolide class of antibiotics, characterized by a large macrocyclic lactone ring, has long been a cornerstone in the treatment of various bacterial infections. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][2][3] However, the emergence of widespread resistance has necessitated the exploration of novel antimicrobial agents. Albocycline, a macrolactone natural product, presents a compelling case for a paradigm shift in our understanding of this antibiotic class.[4][5] While structurally similar to traditional macrolides, emerging evidence suggests a distinct and multifaceted mechanism of action that sets it apart from its conventional counterparts.[4][6][7]
This guide provides a comprehensive comparison of the efficacy of albocycline with other well-established macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin. We will delve into their disparate mechanisms of action, compare their spectrum of activity, and present supporting experimental data to offer a nuanced perspective for researchers and drug development professionals.
A Tale of Two Mechanisms: Beyond Ribosomal Inhibition
A fundamental distinction between albocycline and traditional macrolides lies in their molecular targets. While erythromycin and its derivatives are well-documented inhibitors of bacterial protein synthesis, albocycline appears to exert its antimicrobial effects through alternative pathways.
Traditional Macrolides: Targeting the Ribosome
Macrolide antibiotics like erythromycin, azithromycin, and clarithromycin bind to the 23S rRNA component of the 50S ribosomal subunit.[8][9] This binding event physically obstructs the nascent peptide exit tunnel, leading to premature dissociation of the peptidyl-tRNA and ultimately, the cessation of protein elongation. This bacteriostatic action is the hallmark of their antimicrobial activity.[8]
Albocycline: A Multi-pronged Approach
Contrary to what its macrolactone structure might suggest, albocycline does not primarily target the bacterial ribosome.[7][10] Instead, its potent antibacterial activity is attributed to a combination of mechanisms:
-
Inhibition of Peptidoglycan Biosynthesis: Studies have shown that albocycline can inhibit the incorporation of N-acetylglucosamine into the peptidoglycan of Staphylococcus aureus.[4][10] This disruption of cell wall synthesis is a significant departure from the mechanism of traditional macrolides. While initial hypotheses pointed to the inhibition of the MurA enzyme, further research suggests that MurA is not the primary target, indicating a novel point of intervention in this critical pathway.[7][10]
-
Inhibition of Nicotinate Biosynthesis: Albocycline has been demonstrated to block the synthesis of nicotinate (a precursor to NAD and NADP) in Bacillus subtilis.[4][6] This interference with essential metabolic pathways represents another key antimicrobial strategy.
-
Potential Inhibition of DNA Gyrase: Some evidence suggests that albocycline may also inhibit DNA gyrase, an enzyme crucial for DNA replication and repair.[11][12][13] This would add another layer to its multifaceted mechanism of action.
This divergence in mechanisms has profound implications for the efficacy of albocycline, particularly against strains resistant to traditional macrolides.
Comparative In Vitro Efficacy: A Focus on Staphylococcus aureus
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), represents a significant clinical challenge. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for albocycline and other macrolides against this key pathogen.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Albocycline | Methicillin-resistant S. aureus (MRSA) | 0.5 - 1.0 | [4] |
| Albocycline | Vancomycin-intermediate S. aureus (VISA) | 0.5 - 1.0 | [4] |
| Albocycline | Vancomycin-resistant S. aureus (VRSA) | 0.5 - 1.0 | [4] |
| Antibiotic | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Erythromycin | S. aureus (susceptible) | 0.25 - 2.0 | [8] |
| Erythromycin | S. aureus (resistant) | >2.0 | [8] |
| Azithromycin | S. aureus | Varies widely | [9] |
| Clarithromycin | S. aureus (susceptible) | 0.03 - 0.25 | [9] |
| Clarithromycin | S. aureus (resistant) | >2.0 | [9] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions. However, the data strongly suggests that albocycline maintains potent activity against S. aureus strains that are resistant to other antibiotics, including vancomycin.
Spectrum of Activity: A Narrowed Focus with High Potency
The differing mechanisms of action are reflected in the antibacterial spectra of albocycline and traditional macrolides.
-
Traditional Macrolides: Generally possess a broad spectrum of activity, effective against many Gram-positive bacteria, some Gram-negative bacteria (e.g., Haemophilus influenzae, Neisseria gonorrhoeae), and atypical pathogens like Mycoplasma pneumoniae and Chlamydia trachomatis.[1][2]
-
Albocycline: Exhibits a more narrow spectrum of activity, with its most potent effects observed against staphylococci.[4] While it shows some activity against other Gram-positive and Gram-negative bacteria, its primary strength lies in its anti-staphylococcal properties.[4]
Cytotoxicity and In Vivo Potential: A Promising Profile
A critical aspect of drug development is the assessment of a compound's safety profile.
| Antibiotic | Cell Line | Assay | Result | Reference |
| Albocycline | Human HepG2 cells | MTT Assay | Not toxic at ≤64 µg/mL | [7] |
| Erythromycin Estolate | Chang liver cells | MTT Assay | Most toxic of macrolides tested | [14] |
| Erythromycin Base | Chang liver cells | MTT Assay | Least toxic of macrolides tested | [14] |
| Azithromycin | Chang liver cells | MTT Assay | Least toxic of macrolides tested | [14] |
| Clarithromycin | Chang liver cells | MTT Assay | Moderately toxic | [14] |
| Roxithromycin | Chang liver cells | MTT Assay | Moderately toxic | [14] |
| Josamycin | K562 (human erythroleukemia) | Not specified | IC50: 39 µM | |
| Isovalerylspiramycin I | H460 (human non-small cell lung carcinoma) | Not specified | IC50: 8.648 µM |
The available data suggests that albocycline has a favorable cytotoxicity profile, showing no toxicity to human liver cells at concentrations significantly higher than its effective MIC against resistant bacteria.[7] Furthermore, there are reports of a lack of toxicity in mice, which supports its potential for in vivo applications.[4]
While direct comparative in vivo efficacy studies are limited, the potent in vitro activity of albocycline against resistant pathogens, coupled with its low cytotoxicity, makes it a promising candidate for further preclinical and clinical investigation.
Resistance Mechanisms: A Key Differentiator
The primary mechanisms of resistance to traditional macrolides involve:
-
Target site modification: Methylation of the 23S rRNA binding site by erm genes, which prevents the antibiotic from binding to the ribosome.[8][15][16]
-
Active efflux: Pumping the antibiotic out of the bacterial cell via efflux pumps encoded by genes such as msrA and mef.[16]
Given that albocycline does not primarily target the ribosome, it is not susceptible to these common macrolide resistance mechanisms. Resistance to albocycline has been linked to mutations that alter cellular NAD/NADPH pools, which is consistent with its proposed mechanism of inhibiting nicotinate biosynthesis. The lack of cross-resistance with traditional macrolides is a significant advantage for albocycline.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standardized method for determining the MIC of an antimicrobial agent.
Materials:
-
Test antibiotic (Albocycline, Erythromycin, etc.)
-
Bacterial strains (e.g., S. aureus ATCC 29213, clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Antibiotic Dilution:
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[19]
-
-
Reading the MIC:
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound on mammalian cells.
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compound (Albocycline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[21]
-
-
Solubilization and Absorbance Reading:
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[21]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.[21]
-
Visualizing the Mechanisms and Workflows
Diagram 1: Comparative Mechanisms of Action
Caption: Comparative mechanisms of action of traditional macrolides and albocycline.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion: A New Chapter for Macrolactone Antibiotics
Albocycline represents a significant departure from the established understanding of macrolide antibiotics. Its unique, multi-targeted mechanism of action, which spares the bacterial ribosome, translates to potent efficacy against resistant strains of S. aureus that are a major threat to public health. The favorable in vitro potency and cytotoxicity profile of albocycline underscore its potential as a valuable lead compound for the development of new antibacterial therapies. Further in-depth in vivo studies are warranted to fully elucidate its therapeutic potential and to pave the way for its potential clinical application. The study of albocycline not only offers a promising new antibiotic candidate but also highlights the importance of re-examining established antibiotic classes for novel mechanisms and activities.
References
-
Liang, H., Zhou, G., Ge, Y., D'Ambrosio, E. A., Eidem, T. M., Blanchard, C., ... & Valentine, A. M. (2018). Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus. Bioorganic & medicinal chemistry, 26(12), 3343–3350. [Link]
-
Nakahama, K., Izaki, K., & Takahashi, H. (1973). Mode of action of albocycline, an inhibitor of nicotinate biosynthesis. Journal of bacteriology, 116(3), 1496–1501. [Link]
-
Liang, H., Zhou, G., Ge, Y., D'Ambrosio, E. A., Eidem, T. M., Blanchard, C., ... & Valentine, A. M. (2018). Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus. Bioorganic & medicinal chemistry, 26(12), 3343–3350. [Link]
-
Calvo-Peña, C., Cobos, R., Sánchez-López, J. M., Ibañez, A., & Coque, J. J. R. (2023). Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae. Plants (Basel, Switzerland), 12(20), 3612. [Link]
-
Hancock, R. E. W. (2007). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
UNC School of Medicine. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Wójcik, M., & Siejpka, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Lee, Y. C., Lee, C. H., Su, M. S., & Ko, W. C. (2017). In Vivo and In Vitro Efficacy of Minocycline-Based Combination Therapy for Minocycline-Resistant Acinetobacter baumannii. Antimicrobial agents and chemotherapy, 61(12), e01212-17. [Link]
-
Leclercq, R. (2002). Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae. Antimicrobial agents and chemotherapy, 46(9), 2727–2734. [Link]
-
Spížek, J., & Řezanka, T. (2017). Resistance to the tetracyclines and macrolide- lincosamide-streptogramin group of antibiotics and its genetic linkage. Annals of agricultural and environmental medicine : AAEM, 24(2), 291–296. [Link]
-
Calvo-Peña, C., Cobos, R., Sánchez-López, J. M., Ibañez, A., & Coque, J. J. R. (2023). Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae. Plants (Basel, Switzerland), 12(20), 3612. [Link]
-
Wierzbowski, M., & Sacha, P. (2021). Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus. International journal of molecular sciences, 22(22), 12473. [Link]
-
Chen, K., Zhang, X., Li, X., Wu, X., & Li, G. (2019). Albocycline-type Macrolides With Antibacterial Activities From Streptomyces Sp. 4205. Chemistry & biodiversity, 16(1), e1800344. [Link]
-
Schlegel, L., Van-De-Velde, A., & Quentin, C. (2001). Prevalence of Resistance Mechanisms against Macrolides and Lincosamides in Methicillin-Resistant Coagulase-Negative Staphylococci in the Czech Republic and Occurrence of an Undefined Mechanism of Resistance to Lincosamides. Journal of clinical microbiology, 39(5), 1693–1698. [Link]
-
Wang, Y., Zhang, Y., & Chen, Y. (2023). Severe problem of macrolides resistance to common pathogens in China. Frontiers in cellular and infection microbiology, 13, 1206154. [Link]
-
Pârvu, M., Vlase, L., & Pârvu, A. E. (1995). Cytotoxicity of macrolide antibiotics in a cultured human liver cell line. Journal of antimicrobial chemotherapy, 35(6), 849–853. [Link]
-
Wang, S., Liu, Y., & Zhang, J. (2022). Nicotine metabolism pathway in bacteria: mechanism, modification, and application. Applied microbiology and biotechnology, 106(3), 969–981. [Link]
-
Calvo-Peña, C., Cobos, R., Sánchez-López, J. M., Ibañez, A., & Coque, J. J. R. (2023). Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae. Plants (Basel, Switzerland), 12(20), 3612. [Link]
-
Tang, J., Zhang, M., Wang, J., Liu, M., Gao, L., & Li, Y. (2025). In vitro and in vivo antifungal activity of Minocycline albumin nanoparticles in combination with fluconazole against azole-resistant Candida spp. Journal of nanobiotechnology, 23(1), 183. [Link]
-
Tsai, C. L., & Tsa, C. L. (2012). Discovery of Novel Bacterial DNA Gyrase Inhibitors. IntechOpen. [Link]
-
Hoshino, T., & C-Y, C. (2019). Discovery of a Novel DNA Gyrase-Targeting Antibiotic through the Chemical Perturbation of Streptomyces venezuelae Sporulation. Cell chemical biology, 26(7), 937–947.e6. [Link]
-
Hekal, M. H., Abu El-Azm, F. S. M., & Sallam, H. A. (2020). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. ResearchGate. [Link]
-
CK-12 Foundation. (n.d.). Do erythromycin and tetracycline have similar spectrums of activity?. CK-12 Foundation. [Link]
-
Hoshino, T., & C-Y, C. (2019). Discovery of a Novel DNA Gyrase-Targeting Antibiotic through the Chemical Perturbation of Streptomyces venezuelae Sporulation. Cell chemical biology, 26(7), 937–947.e6. [Link]
-
O'Neill, A. J., & Chopra, I. (2023). Macrolides at Clinically-Relevant Concentrations May Induce Biofilm Formation in Macrolide-Resistant Staphylococcus aureus. Microorganisms, 11(1), 198. [Link]
-
Wang, S., Liu, Y., & Zhang, J. (2020). Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria. Frontiers in microbiology, 11, 595368. [Link]
-
Cobo, J., & Morosini, M. I. (2013). Macrolides and staphylococcal biofilms. Revista Española de Quimioterapia, 26(1), 1-6. [Link]
-
Gubaev, A., & Weibel, D. B. (2021). Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors. International journal of molecular sciences, 22(5), 2419. [Link]
-
Li, D. D., Zhao, L. X., Mylonakis, E., & Hu, G. H. (2021). Antifungal Activity of Minocycline and Azoles Against Fluconazole-Resistant Candida Species. Frontiers in cellular and infection microbiology, 11, 676878. [Link]
-
Papadakis, M. A., McPhee, S. J., & Rabow, M. W. (Eds.). (2025). Erythromycin Group (Macrolides). In Current Medical Diagnosis & Treatment 2025. McGraw-Hill. [Link]
-
Drew, R. H. (1992). Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications. Pharmacotherapy, 12(3), 177-188. [Link]
-
Al-Madboly, L. A., & El-Azzazy, S. Z. (2025). Global prevalence of macrolide-resistant Staphylococcus spp.: a comprehensive systematic review and meta-analysis. ResearchGate. [Link]
-
Casha, S., Zygun, D., & Fehlings, M. G. (2012). Results of a phase II placebo-controlled randomized trial of minocycline in acute spinal cord injury. Brain : a journal of neurology, 135(Pt 4), 1224–1236. [Link]
-
van Etten, E. M., van der Grond, J., & van Buchem, M. A. (2023). Minocycline for sporadic and hereditary cerebral amyloid angiopathy (BATMAN): study protocol for a placebo-controlled randomized double-blind trial. Trials, 24(1), 379. [Link]
-
Science.gov. (n.d.). cell line cytotoxicity: Topics by Science.gov. Science.gov. [Link]
-
Howard, R., & Gray, R. (2019). Minocycline at 2 Different Dosages vs Placebo for Patients With Mild Alzheimer Disease: A Randomized Clinical Trial. JAMA neurology, 76(11), 1317–1325. [Link]
Sources
- 1. ck12.org [ck12.org]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Scholars@Duke publication: Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications. [scholars.duke.edu]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mode of action of albocycline, an inhibitor of nicotinate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Severe problem of macrolides resistance to common pathogens in China [frontiersin.org]
- 10. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 12. Discovery of a Novel DNA Gyrase-Targeting Antibiotic through the Chemical Perturbation of Streptomyces venezuelae Sporulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aaem.pl [aaem.pl]
- 16. Prevalence of Resistance Mechanisms against Macrolides and Lincosamides in Methicillin-Resistant Coagulase-Negative Staphylococci in the Czech Republic and Occurrence of an Undefined Mechanism of Resistance to Lincosamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 20. protocols.io [protocols.io]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Landscape of Antibiotic Resistance: A Comparative Guide to Cross-Resistance with Albocycline
For researchers and drug development professionals at the forefront of combating antimicrobial resistance, understanding the nuances of cross-resistance is paramount. The emergence of multi-drug resistant (MDR) pathogens necessitates a deep dive into the mechanisms of action and resistance of novel antibiotic candidates. This guide provides an in-depth comparison of Albocycline's cross-resistance potential against other major antibiotic classes, supported by established experimental data and detailed protocols for independent verification.
Introduction to Albocycline and the Imperative of Cross-Resistance Studies
Albocycline is a macrolactone natural product with demonstrated potent activity against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[1] Its unique mechanism of action, which is distinct from many currently approved antibiotics, makes it a promising candidate for further development. Albocycline is understood to inhibit nicotinate biosynthesis and modulate NADPH ratios within the bacterial cell, rather than targeting more conventional pathways like peptidoglycan or ribosomal synthesis.[1][2][3]
Cross-resistance, a phenomenon where resistance to one antibiotic confers resistance to another, is a critical factor in the preclinical assessment of any new antimicrobial agent.[4][5] It can significantly limit the clinical utility of a new drug if pathogens already resistant to existing antibiotics are also resistant to the new compound. Conversely, the absence of cross-resistance can be a major developmental advantage. Therefore, rigorous cross-resistance studies are not just a regulatory requirement but a fundamental aspect of strategic drug development.
This guide will explore the known and inferred cross-resistance profile of Albocycline, delve into the mechanistic basis for these observations, and provide detailed methodologies for researchers to conduct their own comparative studies.
Mechanistic Insights: Why Albocycline's Profile is Different
The likelihood of cross-resistance is intrinsically linked to the overlap in the mechanisms of action and resistance between two antibiotics.[5] Common mechanisms of antibiotic resistance include enzymatic degradation of the drug, modification of the drug's target, and increased efflux of the drug from the bacterial cell.[6][7][8]
Albocycline's distinct mode of action provides a strong rationale for a low probability of cross-resistance with several major antibiotic classes:
-
Beta-Lactams (e.g., Penicillins, Cephalosporins): These antibiotics inhibit cell wall synthesis by targeting penicillin-binding proteins (PBPs).[9][10] Resistance is often mediated by β-lactamase enzymes that hydrolyze the β-lactam ring.[9] Since Albocycline does not target PBPs and is not a β-lactam, it is not susceptible to degradation by β-lactamases, suggesting a lack of cross-resistance.
-
Macrolides (e.g., Erythromycin, Azithromycin): Traditional macrolides bind to the 50S ribosomal subunit, inhibiting protein synthesis.[11][12] Resistance typically arises from target modification (e.g., methylation of the 23S rRNA by erm genes) or efflux pumps.[11][13] Although structurally a macrolactone, Albocycline's skeleton differs from conventional macrolides, and it does not target the ribosome.[1][2] This fundamental difference in target makes cross-resistance unlikely.
-
Aminoglycosides (e.g., Gentamicin, Kanamycin): These antibiotics bind to the 30S ribosomal subunit, causing mistranslation of mRNA.[14] Resistance is commonly due to enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[14] Given that Albocycline's target is not the ribosome, AME-mediated resistance should not affect its activity.
-
Quinolones (e.g., Ciprofloxacin, Levofloxacin): Quinolones inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] Resistance is primarily due to mutations in the genes encoding these target enzymes.[5][15] Albocycline's mechanism is unrelated to DNA replication, indicating a low potential for cross-resistance.
The following diagram illustrates the distinct targeting of Albocycline compared to other major antibiotic classes.
Caption: Distinct Cellular Targets of Major Antibiotic Classes
Comparative Analysis of Cross-Resistance: Experimental Evidence
While mechanistic inference is a powerful tool, empirical data is the gold standard. To date, specific, comprehensive cross-resistance studies on Albocycline are limited. However, available research provides crucial insights.
A key study investigated S. aureus mutants resistant to Albocycline. These mutants did not exhibit cross-resistance to fosfomycin, an antibiotic that inhibits an early step in cell wall biosynthesis.[1] This finding, while specific, supports the hypothesis that Albocycline's unique mechanism of action does not readily select for resistance to antibiotics with different targets.
The following table summarizes the expected cross-resistance profile of Albocycline based on current mechanistic understanding and available data. This should be considered a predictive guide to be validated by experimental testing.
| Antibiotic Class | Representative Drug(s) | Common Resistance Mechanism | Expected Cross-Resistance with Albocycline | Rationale |
| Fosfomycins | Fosfomycin | Target modification (MurA) | No (Experimentally supported in S. aureus)[1] | Different metabolic targets. |
| Beta-Lactams | Penicillin, Methicillin | Enzymatic inactivation (β-lactamases) | Unlikely | Different mechanism of action and molecular structure. |
| Macrolides | Erythromycin | Ribosomal target modification, efflux | Unlikely | Different cellular target. |
| Aminoglycosides | Gentamicin | Enzymatic modification | Unlikely | Different cellular target. |
| Quinolones | Ciprofloxacin | Target modification (DNA gyrase) | Unlikely | Different cellular target. |
| Glycopeptides | Vancomycin | Altered cell wall precursor | Unlikely | Different mechanism of action. |
Experimental Protocols for Cross-Resistance Assessment
To empower researchers to generate their own comparative data, this section provides detailed, step-by-step protocols for key experiments in cross-resistance studies.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the foundational method for determining the susceptibility of a bacterial strain to an antibiotic.[6][16][17]
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial isolates (wild-type and antibiotic-resistant strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Antibiotic stock solutions (e.g., Albocycline, comparator antibiotics)
-
Spectrophotometer
-
Incubator
Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate culture, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18][19]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
In a 96-well plate, perform two-fold serial dilutions of each antibiotic in CAMHB to obtain a range of concentrations. Typically, 10-12 dilutions are prepared.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[16]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[19]
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
The following diagram outlines the workflow for a broth microdilution MIC assay.
Caption: Workflow for Broth Microdilution MIC Assay
Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is a widely used method to assess the interaction between two antimicrobial agents.[8][18][20] It can determine if the combination is synergistic, additive, indifferent, or antagonistic.
Objective: To quantify the interaction between Albocycline and another antibiotic.
Protocol:
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of serial dilutions of two antibiotics.
-
Antibiotic A (e.g., Albocycline) is serially diluted along the x-axis (columns).
-
Antibiotic B (comparator antibiotic) is serially diluted along the y-axis (rows).
-
This creates a checkerboard pattern where each well has a unique combination of concentrations of the two drugs.[18]
-
-
Inoculation and Incubation:
-
Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.
-
Include controls for each drug alone.
-
Incubate the plate under the same conditions as the MIC assay.
-
-
Data Analysis and Interpretation:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
The interaction is interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[20]
-
-
The Concept of Collateral Sensitivity: An Opportunity in Drug Development
An important counterpoint to cross-resistance is collateral sensitivity, where resistance to one antibiotic leads to increased susceptibility to another.[4] This evolutionary trade-off can be exploited in antibiotic cycling strategies to mitigate the development of resistance.[3]
While there is currently no published data on collateral sensitivity with Albocycline, its unique mechanism of action makes it a prime candidate for such investigations. Future studies should explore whether resistance to other antibiotics might sensitize pathogens to Albocycline.
Conclusion and Future Directions
Albocycline presents a promising profile for combating multi-drug resistant Gram-positive bacteria, largely due to its distinct mechanism of action which suggests a low probability of cross-resistance with major antibiotic classes. The limited experimental data available supports this hypothesis.
For researchers and drug development professionals, the key takeaway is the critical need for empirical testing. The protocols provided in this guide offer a robust framework for conducting these essential cross-resistance and synergy studies. Future research should focus on:
-
Systematic testing of Albocycline against a broad panel of clinical isolates with well-characterized resistance mechanisms.
-
Investigating the potential for collateral sensitivity between Albocycline and other antibiotics.
-
Elucidating the genetic and molecular basis of any observed cross-resistance or collateral sensitivity.
By rigorously evaluating the cross-resistance profile of novel candidates like Albocycline, the scientific community can make more informed decisions in the urgent quest for new and effective antimicrobial therapies.
References
-
Mode of Action of Albocycline, an Inhibitor of Nicotinate Biosynthesis. ASM Journals. Available at: [Link]
-
Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools. PMC. Available at: [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. Available at: [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. Available at: [Link]
-
Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools. PubMed. Available at: [Link]
-
Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae. PMC. Available at: [Link]
-
Bacterial Resistance Develops Through Multiple Mechanisms. CRSToday. Available at: [Link]
-
Microbiology - Antimicrobial Resistance Learning Site. Michigan State University. Available at: [Link]
-
Navigating collateral sensitivity: insights into the mechanisms and applications of antibiotic resistance trade-offs. Frontiers. Available at: [Link]
-
Albocycline-type Macrolides with Antibacterial Activities from Streptomyces sp. 4205. PubMed. Available at: [Link]
-
Aminoglycoside Cross-Resistance in Mycobacterium tuberculosis Due to Mutations in the 5′ Untranslated Region of whiB7. PMC. Available at: [Link]
-
Identification of antibiotic collateral sensitivity and resistance interactions in population surveillance data. Utrecht University. Available at: [Link]
-
Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. PMC. Available at: [Link]
-
Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials. PMC. Available at: [Link]
-
synergistic antibiotic combinations: Topics by Science.gov. Science.gov. Available at: [Link]
-
Macrolide and Tetracycline Resistance and Molecular Relationships of Clinical Strains of Streptococcus agalactiae. PMC. Available at: [Link]
-
Mechanisms Responsible for Cross-Resistance and Dichotomous Resistance among the Quinolones. ResearchGate. Available at: [Link]
-
Combinations of antibiotics and nonantibiotic drugs enhance antimicrobial efficacy. PubMed. Available at: [Link]
-
Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales. GARDP Revive. Available at: [Link]
-
Resistance to the tetracyclines and macrolide- lincosamide-streptogramin group of antibiotics and its genetic linkage. Annals of Agricultural and Environmental Medicine. Available at: [Link]
-
Suppressive drug combinations and their potential to combat antibiotic resistance. PMC. Available at: [Link]
-
Resistance to beta-lactams in Gram-negative bacilli: relevance and potential therapeutic alternatives. PMC. Available at: [Link]
-
The Problem of Antimicrobial Resistance through the Production of Beta-Lactamases. MDPI. Available at: [Link]
-
Beta-lactam resistance – Knowledge and References. Taylor & Francis. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of semi-synthetic albocycline analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Collateral sensitivity: An evolutionary trade‐off between antibiotic resistance mechanisms, attractive for dealing with drug‐resistance crisis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 7. crstoday.com [crstoday.com]
- 8. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 9. The Problem of Antimicrobial Resistance through the Production of Beta-Lactamases | IntechOpen [intechopen.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aaem.pl [aaem.pl]
- 13. Macrolide and Tetracycline Resistance and Molecular Relationships of Clinical Strains of Streptococcus agalactiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-resistance between some aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research-collection.ethz.ch [research-collection.ethz.ch]
- 18. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 19. Cross-resistance to fluoroquinolones in multiple-antibiotic-resistant (Mar) Escherichia coli selected by tetracycline or chloramphenicol: decreased drug accumulation associated with membrane changes in addition to OmpF reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Albocycline's Antibacterial Activity: A Comparative Guide for Preclinical Research
In the landscape of antibiotic discovery, the validation of a compound's efficacy in a living system is the crucible where its true therapeutic potential is forged. This guide provides an in-depth, objective comparison of the in vivo antibacterial activity of albocycline, a macrolactone natural product, with a focus on its performance against clinically relevant pathogens. We will delve into the experimental data that supports its use, compare its activity with established antibiotics, and provide detailed protocols to ensure the reproducibility and integrity of preclinical validation studies.
Albocycline: A Re-emerging Antibiotic Candidate with a Unique Mechanism
Albocycline, a 14-membered macrolactone produced by several Streptomyces species, has garnered renewed interest due to its potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[1] Initial reports suggested various mechanisms of action, including the inhibition of peptidoglycan and nicotinate biosynthesis.[2][3] However, more recent biochemical and genomic studies have challenged these earlier hypotheses. These contemporary investigations indicate that albocycline does not target bacterial peptidoglycan biosynthesis or the ribosome, as is common for many macrolides.[4] Instead, it appears to modulate the cellular pools of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADPH), which are crucial for cellular redox homeostasis.[4] This distinct mechanism of action suggests a lower potential for cross-resistance with existing antibiotic classes.
Visualizing Albocycline's Proposed Mechanism of Action
Caption: Proposed mechanism of albocycline's antibacterial action.
Comparative In Vivo Efficacy: Albocycline vs. Standard-of-Care Antibiotics
A critical aspect of preclinical evaluation is the direct comparison of the investigational compound with existing therapies. While extensive head-to-head in vivo studies for albocycline are still emerging, existing data indicates its potency is comparable to vancomycin against MRSA.[2] The following table summarizes the reported in vivo efficacy of vancomycin and linezolid in a murine sepsis model, providing a benchmark against which albocycline's performance can be assessed.
| Antibiotic | Pathogen | Mouse Model | Endpoint | ED50 (mg/kg) | Reference |
| Vancomycin | S. aureus (MRSA) | Sepsis | Survival | 1.5 - 5 | [5][6] |
| Linezolid | S. aureus (MRSA) | Sepsis | Survival | 5 - 10 | [5][7] |
| Albocycline | S. aureus (MRSA) | Sepsis | Survival | Data emerging | [2] |
Note: ED50 (Effective Dose, 50%) is the dose required to achieve a 50% therapeutic effect (e.g., survival) in the test population. Lower ED50 values indicate higher potency.[8][9][10]
Experimental Design for In Vivo Validation: A Step-by-Step Guide
The following sections provide a detailed framework for the in vivo validation of albocycline's antibacterial activity, using a murine sepsis model as a representative example. The choice of this model is predicated on its ability to mimic systemic infections and provide clear, measurable outcomes such as survival and bacterial burden in key organs.[1][11]
Overall Experimental Workflow
Caption: Workflow for in vivo validation of antibacterial activity.
Detailed Protocol: Murine Sepsis Model
This protocol is adapted from established methodologies for inducing sepsis in mice to evaluate antibiotic efficacy.[12][13]
Materials:
-
Pathogen of interest (e.g., MRSA strain)
-
Appropriate bacterial culture medium (e.g., Tryptic Soy Broth)
-
Sterile saline
-
Test compounds: Albocycline, Vancomycin (positive control), vehicle (negative control)
-
6-8 week old female BALB/c mice[14]
-
Sterile syringes and needles
-
Equipment for humane euthanasia
-
Stomacher or tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in Tryptic Soy Broth (TSB) at 37°C with agitation.
-
The following day, subculture the bacteria in fresh TSB and grow to the mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to a final concentration of approximately 1 x 10⁸ Colony Forming Units (CFU)/mL. The exact inoculum size should be determined in a pilot study to establish an infection that is lethal within a defined timeframe without being overly acute.
-
-
Induction of Sepsis:
-
Randomly assign mice to treatment groups (n=10 per group): Vehicle control, Albocycline, Vancomycin.
-
Inject each mouse intraperitoneally (IP) with 100 µL of the prepared bacterial suspension.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 2 hours), administer the first dose of the assigned treatment. The route of administration (e.g., intravenous, subcutaneous, or oral) will depend on the known or predicted pharmacokinetic properties of the test compound.
-
Continue treatment at specified intervals (e.g., every 12 hours) for a defined duration (e.g., 3-7 days).
-
-
Monitoring and Endpoints:
-
Survival: Monitor the mice at least twice daily for a set period (e.g., 7 days) and record mortality.
-
Bacterial Load: At a specified time point (e.g., 24 or 48 hours post-infection), a subset of mice from each group can be humanely euthanized. Aseptically harvest target organs (e.g., spleen, liver, and kidneys) and collect blood. Homogenize the organs in sterile saline and perform serial dilutions of the homogenates and blood. Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/organ or CFU/mL of blood).
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Understanding the PK/PD relationship is paramount for optimizing dosing regimens and predicting clinical efficacy.[15][16] While specific PK/PD data for albocycline is not yet widely available, we can outline the key parameters that must be evaluated and compare them to those of other macrolides and relevant antibiotics.
| Parameter | Description | Importance for Efficacy | Typical Profile for Macrolides |
| Cmax | Maximum plasma concentration | Concentration-dependent killing | Moderate to high |
| Tmax | Time to reach Cmax | Rate of absorption | Varies with formulation |
| t1/2 | Elimination half-life | Duration of exposure | Generally long |
| AUC | Area under the concentration-time curve | Overall drug exposure | High tissue penetration |
| %T > MIC | Percentage of time the drug concentration is above the MIC | Time-dependent killing | Important for some macrolides |
| AUC/MIC | Ratio of AUC to MIC | Predictor of efficacy for concentration-dependent and time-dependent antibiotics | A key driver of efficacy |
For macrolides, the AUC/MIC ratio is often the most critical PK/PD index for predicting therapeutic success.[17] Future studies on albocycline should aim to determine its specific PK/PD drivers to inform rational dose selection for further development.
Trustworthiness and Self-Validating Systems in Preclinical Research
The integrity of in vivo studies hinges on the implementation of self-validating experimental designs. Key elements to ensure trustworthiness include:
-
Appropriate Controls: The inclusion of both positive (e.g., vancomycin) and negative (vehicle) control groups is essential to validate the infection model and provide a benchmark for the test article's activity.
-
Blinding: Whenever possible, the administration of treatments and the assessment of outcomes should be performed by personnel who are blinded to the treatment group assignments to mitigate bias.
-
Power Analysis: The number of animals per group should be determined by a power analysis to ensure that the study is adequately powered to detect statistically significant differences between treatment groups.
-
Reproducibility: Key experiments should be repeated to ensure the reproducibility of the findings.
Conclusion and Future Directions
Albocycline presents a promising profile as a novel antibacterial agent with a potentially unique mechanism of action and potent activity against challenging Gram-positive pathogens. The in vivo validation frameworks and comparative data presented in this guide provide a robust foundation for its continued preclinical development. Future research should focus on generating comprehensive in vivo comparative efficacy data, including ED50 values against a broader panel of pathogens, and thoroughly characterizing its pharmacokinetic and pharmacodynamic profile. Such data will be instrumental in determining its potential for clinical translation and its role in the armamentarium against antimicrobial resistance.
References
-
Reusser, F. (1969). Mode of Action of Albocycline, an Inhibitor of Nicotinate Biosynthesis. Journal of Bacteriology, 100(1), 11–13. [Link]
-
ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. Retrieved from [Link]
-
González-García, T., et al. (2023). Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae. Plants, 12(20), 3612. [Link]
-
Kaji, M., et al. (2022). Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice. Journal of Visualized Experiments, (183), e63875. [Link]
-
Chatare, V. K., et al. (2021). Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools. Bioorganic & Medicinal Chemistry, 34, 115995. [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Retrieved from [Link]
- Andrade, R. B., & O'Dowd, H. (2020). Synthesis and biological evaluation of semi-synthetic albocycline analogs. Bioorganic & Medicinal Chemistry Letters, 30(16), 127315.
- Cheung, G. Y. C., et al. (2021). Bacterial virulence plays a crucial role in MRSA sepsis.
-
Basicmedical Key. (2017). Inhibitors of Bacterial Protein Synthesis. Retrieved from [Link]
-
Li, Y., et al. (2022). Pharmacodynamic Parameters of Pharmacokinetic/Pharmacodynamic (PK/PD) Integration Models. Frontiers in Pharmacology, 13, 843183. [Link]
-
González-García, T., et al. (2023). Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae. Plants, 12(20), 3612. [Link]
-
Taylor & Francis. (n.d.). ED50 – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). ED50 - StatPearls. Retrieved from [Link]
-
IGI Global. (2025). ED50: Significance and symbolism. Retrieved from [Link]
-
Li, Y., et al. (2019). Albocycline-type Macrolides with Antibacterial Activities from Streptomyces sp. 4205. Chemistry & Biodiversity, 16(1), e1800344. [Link]
-
ResearchGate. (2022). (PDF) Pharmacodynamic Parameters of Pharmacokinetic/Pharmacodynamic (PK/PD) Integration Models. Retrieved from [Link]
- Khan, F. A., et al. (2014). COMPARISON OF IN-VITRO EFFICACY OF VANCOMYCIN, LINEZOLID AND DAPTOMYCIN AGAINST METHICILLIN RESISTANT STAPHYLOCOCCUS AUREUS. Pakistan Armed Forces Medical Journal, 64(1), 89-92.
-
Trefz, G., & L. A. Miller. (2023). The BALB/c Mouse Model for the Evaluation of Therapies to Treat Infections with Aerosolized Burkholderia pseudomallei. Toxins, 15(3), 195. [Link]
-
Le-Marechal, A., et al. (2021). Prediction of Minocycline Activity in the Gut From a Pig Preclinical Model Using a Pharmacokinetic-Pharmacodynamic Approach. Frontiers in Microbiology, 12, 691757. [Link]
-
Kloepper, K., et al. (2017). New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions. mBio, 8(1), e00140-17. [Link]
-
Purja, S., et al. (2024). Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin-resistant Staphylococcus aureus infections: An umbrella review. Journal of Evidence-Based Medicine, 17(1), 51-64. [Link]
-
Purja, S., et al. (2024). Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin-resistant Staphylococcus aureus infections: An umbrella review. Epistemonikos. Retrieved from [Link]
-
Wang, Y., et al. (2024). Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis. Antibiotics, 13(9), 809. [Link]
- Purja, S., et al. (2024). Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin-resistant Staphylococcus aureus infections: An umbrella review. Journal of Evidence-Based Medicine, 17(1), 51-64.
-
Chen, L., et al. (2021). Pharmacokinetics of Azalomycin F, a Natural Macrolide Produced by Streptomycete Strains, in Rats. Molecules, 26(21), 6469. [Link]
-
Lizarraga, I., et al. (2025). Pharmacokinetics of Doxycycline in Alpacas After Intravenous and Subcutaneous Administration. Antibiotics, 14(3), 253. [Link]
-
Ferran, A. A., et al. (2011). Pharmacokinetic/Pharmacodynamic Analysis of the Influence of Inoculum Size on the Selection of Resistance in Escherichia coli by a Quinolone in a Mouse Thigh Bacterial Infection Model. Antimicrobial Agents and Chemotherapy, 55(7), 3349–3357. [Link]
Sources
- 1. imquestbio.com [imquestbio.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin‐resistant Staphylococcus aureus infections: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin-resistant Staphylococcus aureus infections: An umbrella review. [epistemonikos.org]
- 8. Albocycline-type Macrolides with Antibacterial Activities from Streptomyces sp. 4205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Pharmacodynamic Parameters of Pharmacokinetic/Pharmacodynamic (PK/PD) Integration Models [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Prediction of Minocycline Activity in the Gut From a Pig Preclinical Model Using a Pharmacokinetic -Pharmacodynamic Approach [frontiersin.org]
Comparative Biosynthetic Pathways of Albocycline and Canonical Polyketides: A Technical Guide
Executive Summary
Polyketides represent one of the most structurally diverse and pharmacologically significant classes of natural products. Synthesized by multimodular enzymatic assembly lines known as Polyketide Synthases (PKSs), these compounds exhibit profound biological activities. This guide provides an objective, data-driven comparison between the biosynthetic pathway of Albocycline —an atypical 14-membered macrolide—and canonical polyketides like Erythromycin. Designed for drug development professionals and researchers, this document deconstructs their structural divergence, modular PKS logic, and provides a self-validating experimental protocol for deorphanizing polyketide gene clusters.
Structural and Mechanistic Divergence
While many polyketides share a common evolutionary origin, their terminal structural topologies dictate vastly different mechanisms of action.
Albocycline is a 14-membered macrolactone produced by various Streptomyces species (e.g., Streptomyces sp. OR6). Unlike canonical macrolides, albocycline is an aglycone (it completely lacks carbohydrate moieties) and features a highly unusual 1 at C8-C9 and C11-C12[1]. Functionally, while canonical macrolides like erythromycin bind to the bacterial 50S ribosomal subunit to halt translation, albocycline operates via a divergent mechanism: it acts as a potent inhibitor of both peptidoglycan biosynthesis and 2[2]. This dual-targeting capability makes it highly effective against methicillin-resistant Staphylococcus aureus (MRSA) and fungal phytopathogens like Verticillium dahliae[1].
Erythromycin , synthesized by Saccharopolyspora erythraea, serves as the prototypical Type I modular polyketide. It shares the 14-membered macrocyclic core but is heavily modified post-assembly by glycosyltransferases that attach desosamine and cladinose sugars—modifications that are strictly required for its ribosomal binding affinity.
Comparative Biosynthetic Logic
The biosynthesis of complex macrolactones in Streptomyces is driven by3, which function as linear enzymatic assembly lines[4]. Each module within the PKS typically contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP), alongside optional reduction domains (KR, DH, ER) that determine the saturation state of the growing chain.
-
Erythromycin Assembly (DEBS): The 6-deoxyerythronolide B synthase (DEBS) utilizes a propionyl-CoA starter unit and undergoes six distinct elongation cycles. The presence of multiple active reduction domains across the modules results in a specific stereochemical backbone, which is subsequently cyclized and glycosylated.
-
Albocycline Assembly: Retro-biosynthetic analysis dictates that the albocycline PKS also requires 5 to form its 14-membered ring[5]. However, its saturation profile indicates the need for only a single enoylreductase (ER) domain[5]. Furthermore, the unusual diene system does not arise from standard PKS dehydration; rather, in silico modeling suggests it originates from a complex 6 event, likely involving the methyl group at C10[6].
Comparative biosynthetic logic of Albocycline and Erythromycin via Type I PKS assembly lines.
Quantitative Comparison of Key Polyketides
| Feature | Albocycline | Erythromycin A | Tautomycetin |
| PKS Architecture | Type I (Modular) | Type I (Modular) | Type I (Modular) |
| Ring Topology | 14-membered macrolactone | 14-membered macrolactone | Linear |
| Elongation Modules | 6 | 6 | 10 |
| Sugar Moieties | None (Aglycone) | Desosamine, Cladinose | None |
| Defining Structural Motif | C8-C9 / C11-C12 Diene | Glycosylated core | Terminal dialkylmaleic anhydride |
| Primary Mechanism | Inhibits peptidoglycan & nicotinate biosynthesis | Binds 50S Ribosomal Subunit | Inhibits Protein Phosphatase 1 (PP1) |
| Clinical/Biological Utility | Antibacterial (MRSA), Antifungal | Broad-spectrum Antibacterial | Immunosuppressive, Antifungal |
Experimental Protocol: Deorphanization and Validation Workflow
To definitively link an orphan Biosynthetic Gene Cluster (BGC) to a specific polyketide like albocycline, researchers must employ a self-validating system that combines genomic mining with targeted genetic disruption and analytical chemistry.
Objective: Identify and validate the orphan PKS gene cluster responsible for albocycline biosynthesis.
Step 1: Genomic DNA Extraction and Hybrid Sequencing
Causality Check: Short-read sequencing often fails to resolve the highly repetitive nature of multimodular PKS genes, leading to fragmented assemblies.
-
Cultivate the albocycline-producing strain (Streptomyces sp. OR6) in Tryptic Soy Broth (TSB) for 72 hours at 28°C.
-
Extract high-molecular-weight genomic DNA using a gentle phenol-chloroform-isoamyl alcohol (25:24:1) protocol to prevent shearing.
-
Perform hybrid sequencing combining PacBio long-read technology with Illumina short reads to achieve a fully closed, gapless genome.
Step 2: In Silico BGC Mining and Retro-Biosynthetic Filtering
Causality Check: A genome may contain dozens of silent PKS clusters. Filtering by precise domain counts prevents false-positive assignments.
-
Submit the assembled genome to bioinformatic platforms such as antiSMASH and SBSPKSv2.
-
Isolate Type I PKS clusters.
-
Apply a retro-biosynthetic filter: Select only the clusters containing exactly six Ketosynthase (KS) domains (corresponding to the six extension steps required for a 14-membered ring) and a single Enoylreductase (ER) domain (corresponding to the single fully reduced alkane module in albocycline).
Step 3: CRISPR/Cas9-Mediated Knockout (Self-Validation)
Causality Check: Heterologous expression alone can yield false positives if the host produces endogenous analogs. Knocking out the candidate cluster in the wild-type strain establishes a definitive causal link.
-
Design sgRNAs targeting the core KS domain of module 1 in the candidate BGC.
-
Clone the sgRNA and a homology-directed repair (HDR) template into a Streptomyces-compatible CRISPR/Cas9 vector (e.g., pCRISPomyces-2).
-
Conjugate the plasmid into the wild-type strain.
-
Ferment the mutant strain and analyze the broth via LC-MS. A complete cessation of albocycline production validates the cluster's identity.
Step 4: Heterologous Expression and Structural Elucidation
-
Clone the validated BGC using Transformation-Associated Recombination (TAR) cloning in Saccharomyces cerevisiae.
-
Integrate the BGC into an engineered, markerless Streptomyces coelicolor host (e.g., strain M1146) optimized for secondary metabolite expression.
-
Ferment the heterologous host in R5 liquid medium for 5-7 days.
-
Extract the culture broth with ethyl acetate and analyze via HR-ESI-TOF-MS, isolating the parent ion peak at m/z 309.2207 [M + H]+.
-
Purify the compound using preparative HPLC and perform 1D/2D NMR (1H, 13C, COSY, HSQC, HMBC) to confirm the presence of the signature C8-C9/C11-C12 diene system, definitively proving the cluster's function.
References
- Mode of Action of Albocycline, an Inhibitor of Nicotinate Biosynthesis ASM Journals URL
- Computational identification and analysis of orphan assembly-line polyketide synthases NIH URL
- SBSPKSv2: structure-based sequence analysis of polyketide synthases and non-ribosomal peptide synthetases NIH URL
- Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp.
- Biosynthesis of Polyketides in Streptomyces NIH URL
Sources
- 1. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational identification and analysis of orphan assembly-line polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SBSPKSv2: structure-based sequence analysis of polyketide synthases and non-ribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Physicochemical Properties & Hazard Profile
Albocyclin Proper Disposal Procedures: A Senior Application Scientist's Guide to Operational Safety
In modern drug development and metabolomics, handling potent bioactive compounds requires a rigorous, scientifically grounded approach to both application and disposal. Albocyclin (also known as cineromycin B methyl ether) is a naturally occurring 14-membered macrolide antibiotic[1]. It exhibits significant antibacterial properties by inhibiting bacterial cell wall synthesis, specifically causing the accumulation of the peptidoglycan precursor UDP-GlcNAc[2].
While its non-toxicity in certain mammalian cell lines (e.g., human HepG2 cells at <64 µg/mL) makes it an attractive therapeutic candidate[2], its environmental persistence poses a severe ecological threat. Macrolide antibiotics are notoriously recalcitrant to standard biological wastewater treatment processes[3]. Improper disposal down laboratory sinks introduces these compounds into Publicly Owned Treatment Works (POTWs), which are not designed to filter them out[4]. This environmental exposure creates selective pressure, enriching populations of resistant bacteria and contributing to the global antimicrobial resistance (AMR) crisis.
As a Senior Application Scientist, I have designed this protocol to provide you with a self-validating, step-by-step operational guide for the safe handling, segregation, and disposal of Albocyclin.
Before executing any disposal protocol, we must understand the molecule's physical and toxicological parameters. Albocyclin is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 3 (Oral), meaning it is toxic if swallowed[5].
Table 1: Albocyclin Physicochemical and Hazard Summary
| Property | Value | Operational & Safety Implication |
| Chemical Name | Albocyclin (Cineromycin B methyl ether) | Macrolide antibiotic; targets peptidoglycan synthesis[2]. |
| Molecular Formula | C18H28O4 | Contains a stable 14-membered macrolactone ring[1]. |
| Molecular Weight | 308.41 g/mol | High molecular weight; requires specific LC-MS/MS tuning. |
| Hazard Classification | Acute Tox. 3 (Oral) | H301: Toxic if swallowed. Requires strict PPE and containment[5]. |
| Storage Temperature | −20°C | Thermally sensitive in storage, but structurally recalcitrant in wastewater[6]. |
Causality in Disposal: The Case for Incineration
Why do we mandate high-temperature incineration over chemical neutralization or autoclaving? The 14-membered macrolactone ring of Albocyclin provides significant structural stability[1]. Standard laboratory autoclaving (121°C for 30 minutes) is insufficient to completely mineralize the active pharmacophore and may instead volatilize the solvent residues, creating an inhalation hazard. Furthermore, biological sludge in wastewater treatment merely adsorbs macrolides rather than degrading them[3]. Therefore, the only scientifically sound method for Albocyclin disposal is high-temperature incineration (>1000°C), which thermally fractures the macrolactone ring, permanently destroying the active pharmaceutical ingredient (API) and preventing environmental entry.
Waste Segregation & Operational Workflow
To ensure compliance and safety, waste must be segregated at the point of generation. The following diagram illustrates the logical workflow for Albocyclin waste management.
Decision matrix for the segregation and high-temperature incineration of Albocyclin laboratory waste.
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Each phase includes a verification step to ensure the procedure has been executed correctly, building a fail-safe environment.
Phase 1: Preparation and Personal Protective Equipment (PPE)
Causality: Albocyclin is an Acute Tox 3 compound[5]. Dermal and inhalation exposure must be minimized, especially when handling the lyophilized powder form.
-
Don PPE: Put on a disposable lab coat, double nitrile gloves, and safety goggles.
-
Engineering Controls: Perform all handling of Albocyclin powder within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.
-
Validation Check: Before opening the Albocyclin vial, hold a Kimwipe near the sash of the fume hood. A visible inward pull of the tissue validates that the hood is maintaining proper negative pressure for aerosol containment.
Phase 2: Liquid Waste Segregation and Containment
Causality: Liquid chromatography-mass spectrometry (LC-MS) and metabolomics workflows often utilize Albocyclin in organic solvents (e.g., methanol, acetonitrile) or aqueous buffers. Mixing incompatible solvents can cause exothermic reactions or pressure buildup.
-
Segregate Solvents: Pour liquid waste into designated high-density polyethylene (HDPE) carboys. Separate "Non-Halogenated Organic Waste" from "Aqueous Waste."
-
Validation Check (pH Verification): After segregating aqueous waste, use a universal pH indicator strip. A reading between pH 5.0 and 9.0 validates that the solution is chemically stable for transport. If the pH is outside this range, neutralize with 1M NaOH or 1M HCl dropwise until validated.
-
Secondary Containment: Cap the carboys securely and place them in secondary containment trays.
-
Validation Check (Seal Integrity): Gently invert the capped carboy 45 degrees. The absence of droplet formation at the thread line validates the primary seal integrity.
Phase 3: Solid Waste Management
Causality: Contaminated consumables (pipette tips, microcentrifuge tubes, weighing boats, and gloves) retain residual active pharmaceutical ingredients (APIs).
-
Direct Disposal: Eject all contaminated pipette tips and solid consumables directly into a rigid, puncture-resistant hazardous waste container lined with a 6-mil biohazard/tox-approved bag.
-
Validation Check (Containment Lock): When the bin is 3/4 full, seal the bag with a gooseneck knot. Close the outer rigid container lid. A physical "click" and resistance to manual lifting validates the containment seal, preventing aerosolized powder escape during transit.
Phase 4: Labeling and Institutional Transfer
Causality: Accurate manifesting ensures that environmental health and safety (EHS) personnel route the waste to a licensed high-temperature incineration facility rather than a municipal landfill.
-
Affix Labels: Attach a hazardous waste label to all containers immediately upon the first drop of waste.
-
Detail Contents: Clearly list "Albocyclin (Macrolide Antibiotic) - Toxic" and the exact solvent composition (e.g., 50% Methanol, 50% Water).
-
Submit Manifest: Submit a waste pickup request to your institutional EHS department, specifying the requirement for high-temperature incineration.
Conclusion
By adhering to these stringent, self-validating protocols, laboratories can safely utilize Albocyclin for advanced drug development and metabolomics research while completely neutralizing its environmental threat. Proper segregation and high-temperature incineration remain the gold standards for preventing macrolide-induced antimicrobial resistance in our ecosystems.
Sources
- 1. Making sure you're not a bot! [helda.helsinki.fi]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epa.gov [epa.gov]
- 5. (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | C18H28O4 | CID 6440973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 环素 ≥95% (LC/MS-ELSD) | Sigma-Aldrich [sigmaaldrich.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
